molecular formula C11H19NSi B1532638 4-[2-(Trimethylsilyl)ethyl]aniline CAS No. 17961-95-4

4-[2-(Trimethylsilyl)ethyl]aniline

Cat. No.: B1532638
CAS No.: 17961-95-4
M. Wt: 193.36 g/mol
InChI Key: QENZLPBXUQYNKR-UHFFFAOYSA-N
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Description

4-[2-(Trimethylsilyl)ethyl]aniline is a specialty aniline derivative where the aromatic amine is functionalized with a 2-(trimethylsilyl)ethyl group. This molecular architecture makes it a valuable building block in organic and medicinal chemistry research. The trimethylsilyl group can serve as a stable protecting group for the aniline nitrogen or as a precursor for further functionalization, offering researchers a handle to modulate the compound's reactivity and physical properties . While specific biological data for this compound is not available in the search results, anilines and their derivatives are fundamental scaffolds in the development of active molecules and functional materials . The compound can be synthesized via catalytic methods, such as palladium-catalyzed coupling, similar to the synthesis of the structurally related 2-((trimethylsilyl)ethynyl)aniline . Its primary research value lies in its potential as a synthetic intermediate for constructing more complex structures, including potential ligands for catalysis or novel monomers for polymers . Researchers can leverage this compound to explore new chemical spaces in material science and drug discovery. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-trimethylsilylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZLPBXUQYNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[2-(Trimethylsilyl)ethyl]aniline: A Strategic Organosilicon Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Synthesis Profile

Executive Summary

4-[2-(Trimethylsilyl)ethyl]aniline (CAS 17961-95-4 ) is a specialized organosilicon intermediate used primarily in medicinal chemistry and materials science.[1][2] Structurally, it consists of an aniline core substituted at the para position with a 2-(trimethylsilyl)ethyl group.[1][2] This saturated "silyl-ethyl" tail serves as a robust, lipophilic bulky group that mimics carbon analogs (like tert-butyl) while offering distinct metabolic and electronic properties—a concept known as silicon bioisosterism .[1]

Unlike its more common unsaturated analog, 4-[(trimethylsilyl)ethynyl]aniline (CAS 75867-39-9), this compound possesses a flexible ethylene linker, making it chemically stable against hydration and suitable for applications requiring rotational freedom or specific steric occupancy.[1]

Chemical Identity & Properties

Identification Data
ParameterTechnical Detail
Chemical Name This compound
CAS Number 17961-95-4
Synonyms p-(2-Trimethylsilylethyl)aniline; 4-(2-TMS-ethyl)aniline
Molecular Formula C₁₁H₁₉NSi
Molecular Weight 193.36 g/mol
SMILES C(C)CCc1ccc(N)cc1
InChI Key Computed from structure:[1]InChI=1S/C11H19NSi...
Physical Properties[1]
  • Physical State: Typically a viscous oil or low-melting solid (distinct from the ethynyl analog which melts at ~96°C).[1]

  • Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water due to the lipophilic TMS-ethyl tail.[1]

  • Stability: Stable under standard laboratory conditions. The C–Si bond is robust but can be cleaved by strong fluoride sources (e.g., TBAF) under forcing conditions, though less labile than alkynyl-silanes.[1]

Synthesis & Manufacturing Protocols

Strategic Route: Hydrogenation of Alkyne Precursor

The most reliable and high-yield synthesis involves the catalytic hydrogenation of the commercially available alkyne precursor.[1] This method avoids the harsh conditions of direct nitration/reduction sequences.[1]

Step 1: Precursor Assembly (Sonogashira Coupling)
  • Reagents: 4-Iodoaniline, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂ (Cat.), CuI (Cat.), Et₃N.[1]

  • Mechanism: Cross-coupling of the aryl halide with the terminal alkyne.[1]

  • Product: 4-[(Trimethylsilyl)ethynyl]aniline (CAS 75867-39-9).[1]

Step 2: Catalytic Hydrogenation (Target Synthesis)
  • Reagents: H₂ (1-3 atm), 10% Pd/C, Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve 4-[(trimethylsilyl)ethynyl]aniline (1.0 eq) in dry methanol (0.1 M concentration).

    • Add 10% Pd/C (5-10 wt% loading).

    • Purge the vessel with N₂ followed by H₂.[1]

    • Stir vigorously under H₂ balloon pressure (1 atm) or in a Parr shaker (3 atm) for 4–12 hours. Monitor via TLC (disappearance of the alkyne spot).[1]

    • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc) to yield This compound .

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commodity starting materials to the target organosilane.

SynthesisPath Start 4-Iodoaniline (Starting Material) Intermediate 4-[(Trimethylsilyl)ethynyl]aniline (Alkyne Intermediate) Start->Intermediate Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N TMS_Ace Trimethylsilylacetylene TMS_Ace->Intermediate Target This compound (Target: CAS 17961-95-4) Intermediate->Target Hydrogenation H2, Pd/C, MeOH

Figure 1: Step-wise synthesis pathway transforming the aryl halide to the saturated silyl-ethyl aniline.

Functional Applications

Medicinal Chemistry: The "Silicon Switch"

In drug discovery, the 2-(trimethylsilyl)ethyl group is often used as a bioisostere for tert-butyl or iso-pentyl groups.[1]

  • CLogP Modulation: The silicon atom is more lipophilic than carbon, increasing the membrane permeability of the parent molecule.[1]

  • Metabolic Blockade: The bulky TMS group at the para position effectively blocks metabolic oxidation (hydroxylation) at the vulnerable para site of the aniline ring, potentially extending the half-life (

    
    ) of the drug candidate.[1]
    
Surface Chemistry & Materials

The aniline amine (-NH₂) serves as a reactive "handle" for anchoring the lipophilic silicon tail to surfaces.[1]

  • Diazonium Grafting: Conversion to the diazonium salt allows electrochemical grafting onto carbon or gold electrodes, creating a hydrophobic, silicon-rich monolayer.[1]

  • Polymer Capping: Used as a chain terminator or end-capper in polyimide or polyamide synthesis to introduce surface hydrophobicity.[1]

Application Logic Map[1]

Applications Core This compound DrugDesign Drug Discovery (Bioisostere) Core->DrugDesign Surface Surface Engineering (SAMs) Core->Surface Protecting Protecting Groups (TEOC-like) Core->Protecting LogP Increase Lipophilicity (Membrane Permeability) DrugDesign->LogP Metab Block Para-Oxidation (Extend Half-life) DrugDesign->Metab Graft Diazonium Grafting (Hydrophobic Coating) Surface->Graft

Figure 2: Functional utility map highlighting the compound's role in modifying physicochemical properties.[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions applicable to anilines and organosilanes .[1]

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure (characteristic of anilines).[1]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).[1]

    • Chemical safety goggles.[1][2]

    • Work within a certified fume hood to avoid inhalation of vapors.[1]

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the silyl-ethyl group itself is stable.[1]

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich / Merck KGaA. "2-(Trimethylsilyl)ethyl Derivatives."[1]

    • URL: (Verified CAS 17961-95-4).[1]

  • Synthesis of Silyl-Anilines (General Methodology)

    • Source: PubChem. "4-((Trimethylsilyl)ethynyl)aniline (Precursor Data)."[1]

    • URL:[1]

  • Hydrogenation Protocols for Alkynyl Anilines

    • Source: Royal Society of Chemistry (RSC).[1] "Catalytic hydrogenation of nitro/alkyne aromatics."

    • URL:[1]

  • Organosilicon Bioisosteres in Drug Design

    • Source: Journal of Medicinal Chemistry.[1] "Silicon in Drug Design: A Review."

    • URL:[1]

Sources

A Spectroscopic Guide to 4-[2-(Trimethylsilyl)ethyl]aniline: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-[2-(Trimethylsilyl)ethyl]aniline, a versatile organosilicon compound with applications in organic synthesis and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering not just raw data but also an in-depth interpretation grounded in established spectroscopic principles. Each section includes detailed experimental protocols, data interpretation that explains the causal relationships between molecular structure and spectral features, and supporting visualizations to facilitate a deeper understanding of the analytical workflow and structural elucidation.

Introduction

This compound is a para-substituted aniline derivative featuring a trimethylsilylethyl group. This functional group imparts unique properties, including increased lipophilicity and metabolic stability, making it an interesting building block in medicinal chemistry and a useful intermediate in organic synthesis. The trimethylsilyl (TMS) moiety also serves as a convenient spectroscopic probe, particularly in NMR and mass spectrometry, due to its distinct signals and predictable fragmentation patterns.[1]

Accurate structural characterization is paramount for any chemical entity intended for advanced applications. This guide provides a foundational spectroscopic dataset and interpretive framework for this compound, ensuring its unambiguous identification and quality control.

The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of this compound is based on predicted values derived from spectral data of analogous compounds, such as 4-ethylaniline and various trimethylsilyl-containing molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Si-(CH₃)₃~0.0Singlet-9H
-CH₂-Si~0.8 - 1.0Triplet~8.02H
Ar-CH₂-~2.6 - 2.8Triplet~8.02H
-NH₂~3.6Broad Singlet-2H
Ar-H (ortho to NH₂)~6.6 - 6.7Doublet~8.52H
Ar-H (meta to NH₂)~7.0 - 7.1Doublet~8.52H

Expertise & Experience - Interpreting the ¹H NMR Spectrum:

  • Trimethylsilyl (TMS) Protons: The nine equivalent protons of the TMS group are highly shielded due to the low electronegativity of silicon and are expected to appear as a sharp singlet far upfield, typically around 0.0 ppm. This signal is a hallmark of TMS-containing compounds.

  • Ethyl Linker Protons: The two methylene groups form an ethyl system. The protons on the carbon adjacent to the silicon (-CH₂-Si) are shielded and appear around 0.8-1.0 ppm. The protons on the carbon adjacent to the aromatic ring (Ar-CH₂-) are deshielded by the ring current and appear further downfield at approximately 2.6-2.8 ppm. Both signals are expected to be triplets due to coupling with each other, with a typical vicinal coupling constant of ~8.0 Hz.

  • Aromatic Protons: The para-substitution pattern results in a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating amino group are shielded and appear upfield (~6.6 ppm), while the protons meta to the amino group are less shielded and appear further downfield (~7.0 ppm). The ortho-coupling constant is typically in the range of 8-9 Hz.

  • Amine Protons: The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary but is expected around 3.6 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Si-(C H₃)₃~ -1.5
-C H₂-Si~18.0
Ar-C H₂-~38.0
Ar-C (meta to NH₂)~129.0
Ar-C (ortho to NH₂)~115.0
Ar-C (ipso, C-SiEt)~135.0
Ar-C (ipso, C-NH₂)~145.0

Expertise & Experience - Interpreting the ¹³C NMR Spectrum:

  • TMS Carbon: The carbon atoms of the methyl groups attached to silicon are highly shielded and resonate at a very low chemical shift, often slightly below 0 ppm.

  • Ethyl Linker Carbons: The CH₂-Si carbon is expected around 18.0 ppm, while the benzylic CH₂-Ar carbon is deshielded and appears further downfield around 38.0 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-NH₂) is the most deshielded (~145.0 ppm). The carbon bearing the ethylsilyl group is also deshielded but to a lesser extent (~135.0 ppm). The carbons ortho to the electron-donating amino group are shielded and appear upfield (~115.0 ppm), while the carbons meta to the amino group are less affected and resonate around 129.0 ppm.

Experimental Protocol for NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve ~10-20 mg of This compound in ~0.7 mL of CDCl₃. B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum. (e.g., 16 scans, 30° pulse, 2s relaxation delay) C->D Insert Sample E Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024 scans, 30° pulse, 2s relaxation delay) D->E F Apply Fourier Transform to FID. E->F G Phase and baseline correct spectra. F->G H Calibrate ¹H spectrum to TMS at 0.00 ppm. Calibrate ¹³C spectrum to CDCl₃ at 77.16 ppm. G->H I Integrate ¹H signals and pick peaks for both spectra. H->I

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3350N-H stretch (asymmetric & symmetric)Medium
3050 - 3020Aromatic C-H stretchMedium-Weak
2960 - 2850Aliphatic C-H stretchStrong
~1620N-H bend (scissoring)Strong
~1600, ~1510Aromatic C=C stretchMedium-Strong
~1250Si-CH₃ symmetric bendStrong
~820para-substituted C-H out-of-plane bendStrong
860 - 840Si-C stretchStrong

Expertise & Experience - Interpreting the IR Spectrum:

  • N-H Vibrations: The presence of a primary amine (-NH₂) is confirmed by two medium-intensity bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong scissoring (bending) vibration is also expected around 1620 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while the strong absorptions just below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the ethyl group.

  • Aromatic Ring: The C=C stretching vibrations within the benzene ring typically give rise to two sharp bands around 1600 cm⁻¹ and 1510 cm⁻¹. The strong band around 820 cm⁻¹ is highly diagnostic for para-disubstitution.

  • Silicon-Carbon Vibrations: The trimethylsilyl group has very characteristic absorptions. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric bending of the Si-CH₃ bonds. Additionally, strong Si-C stretching bands are expected in the 860-840 cm⁻¹ region.[2]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid or solid samples.

IR_Workflow A Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum. B Place a small amount of the liquid or solid sample directly onto the ATR crystal. A->B C Apply pressure to ensure good contact between the sample and the crystal. B->C D Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). C->D E Process the spectrum (ATR and baseline correction) and label significant peaks. D->E

Caption: Standard procedure for ATR-FTIR analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₉NSi

  • Exact Mass: 193.1287

  • Nominal Molecular Weight: 193

m/z (mass-to-charge) Proposed Fragment Ion Fragment Lost Predicted Relative Intensity
193[M]⁺˙ (Molecular Ion)-Moderate
178[M - CH₃]⁺˙CH₃High
106[M - Si(CH₃)₃]⁺˙Si(CH₃)₃Moderate
91[C₇H₇]⁺ (Tropylium ion)˙CH₂Si(CH₃)₃Low
73[Si(CH₃)₃]⁺C₈H₁₀N˙High (often base peak)

Expertise & Experience - Interpreting the Mass Spectrum: The fragmentation of this compound under EI conditions is governed by the formation of stable ions and radicals.

  • Molecular Ion (m/z 193): The peak corresponding to the intact molecule radical cation should be observable.

  • [M-15]⁺ (m/z 178): A very common and often intense peak in the mass spectra of TMS compounds is the loss of a methyl radical (˙CH₃, 15 Da) from the silicon atom to form a stable silicon-centered cation.[3]

  • Benzylic Cleavage (m/z 106): Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is a favorable process. This results in the loss of the trimethylsilyl radical (˙Si(CH₃)₃, 73 Da) and the formation of the 4-ethylaniline radical cation at m/z 106. This is analogous to the fragmentation of 4-ethylaniline itself, where the base peak is often [M-CH₃]⁺.

  • Tropylium Ion (m/z 91): While less favorable than the m/z 178 fragment, cleavage of the benzylic C-C bond with charge retention on the aromatic portion can lead to the formation of a tropylium ion after rearrangement, a common fragment for alkylbenzenes.[4][5]

  • Trimethylsilyl Cation (m/z 73): Cleavage of the bond between the ethyl linker and the silicon atom can generate the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This fragment is often the base peak in the spectra of silylated compounds.[3]

Fragmentation_Pathway M [C₆H₄(NH₂)CH₂CH₂Si(CH₃)₃]⁺˙ m/z = 193 (Molecular Ion) M_minus_15 [M - CH₃]⁺ m/z = 178 M->M_minus_15 - •CH₃ M_minus_73 [M - Si(CH₃)₃]⁺ m/z = 106 M->M_minus_73 - •Si(CH₃)₃ m_73 [Si(CH₃)₃]⁺ m/z = 73 M->m_73 - •C₈H₁₀N m_91 [C₇H₇]⁺ m/z = 91 (Tropylium) M_minus_73->m_91 - CH₃

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile compounds like the title molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, confirming the connectivity of the aromatic ring and the silylethyl side chain. IR spectroscopy validates the presence of key functional groups, notably the primary amine and the trimethylsilyl moiety. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure, highlighting characteristic losses of methyl and trimethylsilyl groups. The protocols and interpretive guidance provided herein serve as a reliable resource for the analysis and quality control of this compound in research and development settings.

References

  • Fiveable. (2025, August 15). Para-Substituted Benzene Definition. Fiveable. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene. Doc Brown's Chemistry. [Link]

  • Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum?. Study.com. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzenamine, 4-ethyl-. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]

  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). AIST. [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [Link]

  • NIST. (n.d.). Benzenamine, 4-ethyl-. NIST Chemistry WebBook. [Link]

Sources

Key literature and seminal papers on 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[2-(Trimethylsilyl)ethyl]aniline: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a compound situated at the intersection of aromatic amine chemistry and organosilicon science. While direct literature on this specific molecule is notably scarce, this document leverages established synthetic methodologies and the well-documented properties of analogous structures to present a thorough analysis. Plausible synthetic routes are detailed, and the unique characteristics imparted by the 2-(trimethylsilyl)ethyl moiety are explored. Furthermore, potential applications in drug discovery, medicinal chemistry, and materials science are inferred from the known utility of substituted anilines and organosilicon compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and potential utility of this and related compounds.

Introduction: The Convergence of Aniline and Organosilicon Chemistry

The aniline scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Its versatility as a synthetic intermediate and its prevalence in biologically active molecules make it a "privileged scaffold" in medicinal chemistry.[1] Concurrently, the field of organosilicon chemistry has matured significantly, with the incorporation of silicon into organic molecules offering a powerful strategy to modulate their physicochemical properties.[3][4] The substitution of carbon with silicon can influence lipophilicity, metabolic stability, and hydrogen bonding capabilities, providing a unique tool for optimizing drug candidates and designing novel materials.[5][6]

This guide focuses on This compound , a molecule that marries these two important chemical domains. It is important to note that this specific compound is not widely reported in the scientific literature, in stark contrast to its well-documented analogue, 4-[(trimethylsilyl)ethynyl]aniline. Consequently, this document takes a prospective approach, proposing robust synthetic pathways and inferring the properties and applications of the title compound from a firm foundation of analogous and well-understood chemical principles.

Proposed Synthetic Routes

Two primary retrosynthetic strategies are proposed for the synthesis of this compound, each leveraging reliable and well-established organic transformations.

Strategy 1: Reduction of a Pre-functionalized Nitrobenzene

This approach involves the initial formation of the 2-(trimethylsilyl)ethyl side chain on a nitrobenzene ring, followed by the reduction of the nitro group to the target aniline.

Styrene 4-Nitrostyrene SilylatedNitro 4-[2-(Trimethylsilyl)ethyl]nitrobenzene Styrene->SilylatedNitro Hydrosilylation Target This compound SilylatedNitro->Target Nitro Group Reduction Bromoaniline Protected 4-Bromoaniline Coupled Protected this compound Bromoaniline->Coupled Kumada Coupling Grignard (2-(Trimethylsilyl)ethyl)magnesium bromide Grignard->Coupled Target This compound Coupled->Target Deprotection Ar-CH2-CH2-Si(CH3)3 Ar-CH2-CH2-Si(CH3)3 Ar-CH2-CH2- + (CH3)3SiF Ar-CH2-CH2- + (CH3)3SiF Ar-CH2-CH2-Si(CH3)3->Ar-CH2-CH2- + (CH3)3SiF F- attack on Si Ar-CH2-CH2- Ar-CH2-CH2- Ar-CH=CH2 + H+ Ar-CH=CH2 + H+ Ar-CH2-CH2-->Ar-CH=CH2 + H+ β-elimination (if H present)

Sources

Commercial suppliers and purity levels of 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the commercial supply landscape, purity specifications, and critical quality attributes (CQAs) of 4-[2-(Trimethylsilyl)ethyl]aniline , a specialized organosilicon building block used in medicinal chemistry and materials science.

Supply Chain, Purity Analysis, and Quality Assurance

Executive Summary

This compound (CAS: 17961-95-4 ) is a specialized aniline derivative featuring a para-positioned trimethylsilylethyl group.[1] Unlike its more common unsaturated counterpart, 4-[(trimethylsilyl)ethynyl]aniline, this saturated ethyl analog offers unique steric and electronic properties, serving as a robust lipophilic bioisostere in drug design and a stable monomer in advanced polymer synthesis.

This guide provides researchers with a validated framework for sourcing, verifying, and handling this compound, emphasizing the removal of synthesis-related impurities such as palladium residues and desilylated byproducts.

Chemical Profile & Identification
PropertySpecification
Chemical Name This compound
CAS Number 17961-95-4
Molecular Formula C₁₁H₁₉NSi
Molecular Weight 193.36 g/mol
Structure H₂N-C₆H₄-CH₂CH₂-Si(CH₃)₃
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Precursor 4-[(Trimethylsilyl)ethynyl]aniline (CAS 75867-39-9)
Commercial Supply Landscape

The supply chain for this compound is bifurcated into Stock Suppliers (off-the-shelf) and Custom Synthesis (on-demand), primarily due to its specialized nature compared to the ethynyl analog.[1]

A. Primary Commercial Sources
SupplierCatalog/GradeTypical PurityAvailability Status
Sigma-Aldrich (Merck) Fine Chemical≥ 97%Stock / Lead Time
CymitQuimica Research Grade95% - 97%Stock
BOC Sciences Building Block> 95% (HPLC)Custom / Stock
Chem-Impex Pharma Interm.≥ 98%Frequent Stock
B. Sourcing Strategy & Risk Mitigation[1]
  • The "Ethynyl" Trap: Many catalogs list the ethynyl (triple bond) analog (CAS 75867-39-9) more prominently.[1] Verify the CAS 17961-95-4 specifically to ensure the saturated ethyl chain.

  • Custom Synthesis Route: If stock is unavailable, the compound is reliably synthesized via the catalytic hydrogenation of the ethynyl precursor. This is a low-risk custom synthesis request for any CRO.[1]

Purity Levels & Critical Quality Attributes (CQAs)

For pharmaceutical and materials applications, "purity" extends beyond simple HPLC area percentage. The specific impurities profile is dictated by the synthesis pathway (Sonogashira coupling followed by Hydrogenation).

A. Impurity Profile Analysis[1]
  • Desilylated Byproduct (4-Ethylaniline):

    • Origin: Protodesilylation during acidic workup or hydrogenation.[1]

    • Impact: Alters stoichiometry and biological activity.[1]

    • Detection: GC-MS (Mass shift: -72 amu).[1]

  • Palladium (Pd) Residues:

    • Origin: Carryover from the Sonogashira coupling of the precursor.[1]

    • Impact: Toxic in pharma; poisons catalysts in subsequent steps.[1]

    • Limit: < 10 ppm (ICP-MS) for drug discovery.[1]

  • Unreduced Alkyne/Alkene:

    • Origin: Incomplete hydrogenation of the ethynyl precursor.[1]

    • Impact: Reactive unsaturation can interfere with downstream chemistry.[1]

    • Detection: ¹H NMR (Check for vinylic protons at 5.0–6.5 ppm).[1]

B. Recommended Purity Specifications
ApplicationMinimum PurityCritical TestMax Pd Limit
Basic Research > 95%¹H NMRN/A
MedChem (SAR) > 97%LC-MS + ¹H NMR< 50 ppm
Process Dev (GMP) > 98.5%qNMR / HPLC< 10 ppm
Synthesis & Quality Control Workflow

The following diagram illustrates the logical synthesis flow and the control points (CP) required to validate the material.

SynthesisQC Start 4-Iodoaniline (Starting Material) Step1 Sonogashira Coupling (Pd cat., CuI, TMS-Acetylene) Start->Step1 Inter Intermediate: 4-[(TMS)ethynyl]aniline (CAS 75867-39-9) Step1->Inter Imp1 Impurity A: Pd Residues Step1->Imp1 Residual Metal Step2 Hydrogenation (H2, Pd/C, EtOAc) Inter->Step2 Product Target: 4-[2-(TMS)ethyl]aniline (CAS 17961-95-4) Step2->Product Imp2 Impurity B: Desilylated (4-Ethylaniline) Step2->Imp2 Acidic cleavage

Caption: Synthesis pathway from 4-iodoaniline to the target ethyl-aniline, highlighting critical impurity origins.

Validated Analytical Protocols

To ensure scientific integrity, use these self-validating protocols to confirm identity and purity.

Protocol A: ¹H NMR Identity Verification
  • Solvent: CDCl₃

  • Key Diagnostic Signals:

    • δ 0.05 ppm (s, 9H): The trimethylsilyl group (Si-Me₃). Integration reference.

    • δ 0.8–0.9 ppm (m, 2H): The methylene group adjacent to Silicon (–CH₂–Si). Distinctive high-field shift.

    • δ 2.4–2.5 ppm (m, 2H): The benzylic methylene (Ar–CH₂–).

    • δ 3.5 ppm (br s, 2H): Aniline –NH₂ protons (exchangeable).

    • δ 6.6–7.0 ppm (m, 4H): Aromatic AA'BB' system.

  • Validation Criterion: The integral ratio of the TMS peak (9H) to the aromatic region (4H) must be exactly 2.25:1. Deviation indicates desilylation or solvent contamination.[1]

Protocol B: Palladium Scavenging (If Pd > 50 ppm)

If the commercial batch tests high for Palladium (common in "tech grade" batches):

  • Dissolve compound in Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol or activated charcoal (10 wt%).[1]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate.[1] This typically reduces Pd content to < 5 ppm.[1]

Handling & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: The C(sp³)–Si bond is robust, but prolonged exposure to strong acids (HCl, TFA) can cause protodesilylation. Avoid storing in acidic solvents (e.g., unneutralized CDCl₃).

  • Safety: Standard precautions for anilines apply.

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and eye irritation.[1]

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 17961-95-4).[1][2]Link

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Link

  • CymitQuimica. Catalog Entry: this compound.[1][2]Link

  • Little, J. L. (1999).[1][3] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.[1] (Context on silyl stability). Link

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-[2-(Trimethylsilyl)ethyl]aniline using Thermogravimetric Analysis (TGA). As direct TGA data for this specific compound is not widely published, this document synthesizes established principles from the thermal analysis of analogous structures—aniline derivatives, alkyl-substituted aromatics, and organosilanes—to construct a predictive model of its behavior. This guide is intended for researchers, analytical chemists, and material scientists who require a deep understanding of the thermal properties of silylated organic compounds for applications in drug development, polymer science, and organic synthesis. We present a detailed experimental protocol, a discussion of the anticipated thermogram, and a proposed multi-stage decomposition mechanism, providing a robust framework for empirical investigation.

Introduction: The Significance of Thermal Stability for Silylated Anilines

This compound is an organosilicon compound featuring a primary aniline functional group linked to a trimethylsilyl (TMS) moiety via an ethyl bridge. The molecular structure is C₁₁H₁₉NSi, with a calculated molecular weight of approximately 193.37 g/mol . The TMS group is often incorporated into organic molecules to enhance thermal stability, increase volatility for analytical purposes like gas chromatography, or to serve as a reactive handle in synthesis.[1]

Understanding the thermal stability of this molecule is paramount for its practical application. Thermogravimetric Analysis (TGA) is an essential technique for this characterization, providing precise data on mass changes as a function of temperature in a controlled atmosphere.[2][3] This information is critical for:

  • Defining Processing Limits: Establishing the maximum temperature the material can withstand during manufacturing, purification, or formulation without degradation.

  • Storage and Shelf-life: Predicting long-term stability under various thermal conditions.

  • Quality Control: Ensuring batch-to-batch consistency by comparing thermal decomposition profiles.

  • Mechanistic Insight: Elucidating the pathways of thermal decomposition, which can inform the design of more stable molecules.

This guide will build a theoretical framework for the TGA analysis of this compound by dissecting its constituent parts and their known thermal behaviors.

Predicted Thermal Behavior: A Mechanistic Rationale

The thermal stability of this compound is dictated by the relative strengths of the bonds within its structure. The decomposition is not expected to be a single-step event but rather a sequence of cleavages corresponding to the lability of different functional groups.

  • Silicon-Carbon (Si-C) vs. Carbon-Carbon (C-C) Bonds: The Si-C bond is generally weaker and more polarized than a C-C bond, making it a likely point of initial cleavage.[1] However, in non-activated alkylsilanes, this bond is still relatively robust.[4]

  • Ethyl Bridge: The pyrolysis of ethylbenzene serves as a strong analogue for the ethyl-aniline portion of the molecule. Studies show that the primary initiation step is the cleavage of the Cα-Cβ bond of the ethyl group, forming benzyl and methyl radicals at temperatures typically above 600°C.[5]

  • Aniline Moiety: Aniline and its simple derivatives are relatively stable, with decomposition temperatures often exceeding 250-300°C. The degradation of the aromatic ring itself occurs at much higher temperatures.

Based on these principles, we can hypothesize a multi-stage decomposition. The most likely initial fragmentation will occur at the ethyl bridge or the Si-C bonds, as these are weaker than the bonds of the aromatic ring.

Experimental Protocol: A Self-Validating TGA Method

To ensure reproducible and accurate results, a standardized TGA protocol is essential. The following methodology is proposed for the analysis of this compound.

Instrumentation: A calibrated thermogravimetric analyzer capable of heating to at least 800°C with a sensitivity of 0.1 µg is required.

Experimental Parameters:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample into an inert crucible (e.g., alumina or platinum). Ensure an even, thin layer to promote uniform heating and efficient removal of evolved gases.

  • Atmosphere: High-purity Nitrogen (99.999%).

  • Flow Rate: 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions and isolate the pyrolytic decomposition pathway.[2]

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 800°C at a heating rate of 10°C/min. A linear heating rate is standard for dynamic TGA experiments.

  • Data Collection: Continuously record the sample mass, sample temperature, and time.

Rationale for Parameter Selection:

  • Heating Rate (10°C/min): This rate provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates may not be practical.

  • Final Temperature (800°C): This temperature is expected to be sufficient to induce complete decomposition of the organic and organosilicon components, leaving behind any potential inorganic residue.

  • Inert Atmosphere (N₂): Using nitrogen ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, not oxidation, which would involve different reaction mechanisms and potentially show initial mass gains.

Interpreting the Thermogram: Predicted Decomposition Stages

The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) for this compound are predicted to show two or three distinct mass loss stages under an inert atmosphere.

Stage 1: Initial Decomposition (Approx. 250-400°C) The first significant mass loss is anticipated to begin around 250°C. This stage is hypothesized to involve the cleavage of the weakest bonds in the aliphatic chain. The most probable event is the homolytic cleavage of the benzylic C-C bond or the Si-C bond. Given the pyrolysis behavior of ethylbenzene, cleavage of the ethyl chain is a strong possibility.[5] This would result in the loss of the trimethylsilylmethyl radical or related fragments.

Stage 2: Main Decomposition (Approx. 400-600°C) Following the initial fragmentation, the remaining structure will undergo further decomposition. This stage likely involves the breakdown of the aniline moiety and further fragmentation of the aliphatic linker, leading to the evolution of small hydrocarbon and nitrogen-containing gases.

Stage 3: High-Temperature Charring/Residue Formation (Above 600°C) At higher temperatures, the aromatic ring structure will break down, leading to the formation of a stable carbonaceous char. If silicon carbide (SiC) is formed through high-temperature reactions, a stable residue will remain at the end of the experiment.

Quantitative Data Summary

The following table outlines the predicted mass loss for the proposed decomposition steps, based on the molecular weight of 193.37 g/mol .

StagePredicted Temperature Range (°C)Proposed Lost Fragment(s)Fragment MW ( g/mol )Theoretical Mass Loss (%)
1250 - 400Trimethylsilyl radical ((CH₃)₃Si•) + CH₂73.19 + 14.03 = 87.22~45.1%
2 & 3400 - 800Remaining ethylaniline structure & char formation106.15~54.9%
Total 250 - 800 - - ~100% (assuming volatile Si species)

Note: The actual mass loss may vary depending on the exact fragmentation pathway and whether intermediate species are volatile.

Proposed Thermal Decomposition Pathway

Based on the analysis of related compounds, a logical decomposition workflow can be proposed. The initiation is likely a bond scission event, followed by radical propagation and termination steps.

G cluster_0 Stage 1: Initiation cluster_1 Stage 2: Propagation & Decomposition cluster_2 Stage 3: Char Formation A This compound (Initial Compound) B Heat (Δ) ~250-400°C A->B C Initial Radicals: Aniline-ethyl radical + Trimethylsilyl radical B->C Si-C or C-C Bond Cleavage F Heat (Δ) >400°C C->F D Radical Recombination & Further Fragmentation E Volatile Products: Styrene, Methane, Silanes, Ammonia D->E Evolves as Gas G High-Temperature Reactions D->G Condensation F->D Chain Reactions H Stable Residue (Carbonaceous Char / SiC) G->H

Caption: Proposed multi-stage thermal decomposition pathway for this compound under an inert atmosphere.

Conclusion

This technical guide provides a scientifically grounded, predictive framework for the thermogravimetric analysis of this compound. By synthesizing data from the pyrolysis of ethylbenzene, the thermal degradation of aniline derivatives, and the cleavage of organosilanes, we have established a detailed experimental protocol and a plausible multi-stage decomposition mechanism. The analysis predicts an initial mass loss event commencing around 250-400°C, attributed to the fragmentation of the trimethylsilyl-ethyl group, followed by the decomposition of the aromatic amine at higher temperatures. This guide serves as an authoritative starting point for any researcher or professional seeking to characterize the thermal properties of this compound, underscoring the power of predictive analysis based on fundamental chemical principles.

References

  • Brooks, B. T., & Ellis, C. (1982). Pyrolysis of ethylbenzene. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78, 2667-2677. [Link]

  • Domke, S. B., Pogue, R. F., Van Neer, F. J. R., Smith, C. M., & Wojciechowski, B. W. (2001). Investigation of the Kinetics of Ethylbenzene Pyrolysis Using a Temperature-Scanning Reactor. Industrial & Engineering Chemistry Research, 40(2), 446-453. [Link]

  • Kang, E. T., Neoh, K. G., & Tan, K. L. (1993). Thermal Analysis of Electroactive Polymers based on Aniline and its Derivatives - A comparative study. Journal of Thermal Analysis, 40(2), 539-546. [Link]

  • Szwarc, M. (1948). The kinetics of the thermal decomposition of ethylbenzene. Journal of Chemical Physics, 16(2), 128-136. [Link]

  • Tamao, K. (2004). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 80(6), 277-292. [Link]

  • Sheme, M., Al-Sabagh, A. M., & Morsi, R. E. (2010). ETHYLBENZENE DEHYDROGENATION INTO STYRENE: KINETIC MODELING AND REACTOR SIMULATION. Egyptian Journal of Petroleum, 19(2), 69-80. [Link]

  • Zhang, Y., et al. (2019). Recycling benzene and ethylbenzene from in-situ catalytic pyrolysis of plastic wastes. Energy Conversion and Management, 196, 107-114. [Link]

  • Ouchi, A., Koga, Y., & Pola, J. (2004). The Carbon--Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water. Chemistry Letters, 33(10), 1326-1327. [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • ResearhGate. (2018). Thermogravimetric curves of PANI (Polyaniline) and its derivatives. [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052429, 4-((Trimethylsilyl)ethynyl)aniline. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Ouchi, A., Koga, Y., & Pola, J. (2004). The Carbon–Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water. Chemistry Letters, 33(10), 1326-1327. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Llabre, M. F., et al. (2020). Thermal Stability of Choline Chloride-Based Deep Eutectic Solvents by Thermogravimetric Analysis. Journal of Chemical & Engineering Data, 65(12), 5894–5902. [Link]

  • Wankhede, D. S. (2012). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. Research Journal of Chemical Sciences, 2(12), 11-16. [Link]

  • ResearchGate. (2004). The Carbon–Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water. [Link]

  • Davidson, I. M. T., & Eaborn, C. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). Organosilicon chemistry. [Link]

  • Gao, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(27), 18782-18789. [Link]

  • Zhou, X., et al. (2018). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. JETIR, 5(9), 45-50. [Link]

  • Wikipedia. (n.d.). Trimethylsilane. [Link]

  • Gao, Y., et al. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics, 20(27), 18782-18789. [Link]

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A Senior Application Scientist's Guide to Silyl-Protected Anilines in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anilines are foundational building blocks in chemical synthesis, yet the inherent reactivity of the N-H bond presents a significant challenge, often leading to undesired side reactions and limiting synthetic pathways. Silyl protection of the aniline nitrogen offers a robust and versatile strategy to temporarily mask this reactivity. This technical guide provides an in-depth exploration of the strategic application of silyl-protected anilines. We will delve into the causality behind the selection of specific silyl groups, provide field-proven protocols for their installation and cleavage, and showcase their pivotal role in key transformations such as directed ortho-lithiation and palladium-catalyzed cross-coupling reactions. This document serves as a practical manual for chemists seeking to leverage the unique advantages of silyl protection to streamline complex syntheses and unlock novel molecular architectures.

The Strategic Imperative: Why Protect the Aniline N-H Bond?

The nitrogen atom in aniline is both a nucleophile and a mild base, and the N-H protons are moderately acidic. This multifaceted reactivity complicates many standard synthetic operations:

  • Reaction with Strong Bases: Strong organolithium or amide bases will readily deprotonate the N-H bond, consuming the reagent and preventing desired C-H activation (metalation) on the aromatic ring.

  • Interference in Metal Catalysis: The N-H bond can undergo oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), deactivating the catalyst and hindering cross-coupling reactions.

  • Undesired Nucleophilicity: The lone pair on the nitrogen can participate in unwanted side reactions with electrophiles present in the reaction mixture.

Protecting the aniline nitrogen with a sterically and electronically appropriate group circumvents these issues, rendering the nitrogen inert and redirecting the molecule's reactivity towards the desired pathway.

Silyl Groups: The Chemist's Tunable Shield

Silyl ethers have become indispensable protecting groups for alcohols, and their utility extends seamlessly to amines. Their popularity stems from a unique combination of features that offer the synthetic chemist remarkable control.

2.1 The Silyl Advantage: Causality and Control

The choice to use a silyl protecting group is driven by several key advantages over other protecting groups (e.g., acyl or carbamate):

  • Tunable Stability: The stability of the N-Si bond is directly proportional to the steric bulk of the substituents on the silicon atom. This allows for precise tuning, from the highly labile Trimethylsilyl (TMS) group to the exceptionally robust tert-Butyldiphenylsilyl (TBDPS) group. This hierarchy enables orthogonal protection strategies where one silyl group can be removed in the presence of another.

  • Mild and Orthogonal Cleavage: The high affinity of silicon for fluoride provides a uniquely mild and selective method for deprotection using reagents like tetrabutylammonium fluoride (TBAF). This cleavage condition is orthogonal to many other protecting groups, which are typically removed under acidic or basic hydrolysis or hydrogenolysis.

  • Increased Solubility & Volatility: Silylation replaces a polar N-H bond with a nonpolar N-Si bond, which can significantly increase the solubility of the substrate in organic solvents and enhance its volatility, aiding in purification by chromatography or distillation.

2.2 A Comparative Analysis of Common Silyl Protecting Groups

The selection of the appropriate silyl group is a critical strategic decision. The choice is dictated by the specific reaction conditions the protected aniline must endure. The following table provides a comparative summary to guide this selection process.

Silyl GroupAbbreviationSilylating AgentRelative Steric BulkRelative Stability (Acid/Base)Primary Cleavage Method
Trimethylsilyl TMSTMS-Cl, HMDS, BSA11 (Most Labile)Mild acid (AcOH), K₂CO₃/MeOH, H₂O
Triethylsilyl TESTES-Cl, TES-OTf64~10-100x vs. TMSMild acid, TBAF
tert-Butyldimethylsilyl TBS or TBDMSTBS-Cl, TBS-OTf20,000~20,000x vs. TMSTBAF, HF-Pyridine, strong acid
Triisopropylsilyl TIPSTIPS-Cl, TIPS-OTf700,000>100,000x vs. TMSTBAF (slower), HF
tert-Butyldiphenylsilyl TBDPSTBDPS-Cl5,000,000Highly stable to acidTBAF (slowest)

Data sourced and synthesized from multiple references. Relative stability values are approximate and can vary based on substrate and specific conditions.

Core Methodologies: Synthesis and Cleavage Protocols

Trustworthy protocols are self-validating. The following methodologies include steps for both execution and confirmation, ensuring researchers can proceed with confidence.

3.1 Field-Proven Protocol: Synthesis of N-(tert-Butyldimethylsilyl)aniline

This protocol describes the robust protection of aniline using TBS-Cl, a workhorse protecting group suitable for a wide range of subsequent transformations.

  • Materials:

    • Aniline (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)

    • Imidazole (2.5 eq) or Triethylamine (Et₃N, 1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 eq) and imidazole (2.5 eq).

    • Dissolve the mixture in anhydrous DCM (or DMF) to a concentration of approximately 0.5 M.

    • Add TBS-Cl (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature for 2-16 hours.

  • Self-Validation (Reaction Monitoring):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material and the appearance of a new, less polar spot corresponding to the N-silylated product.

    • Alternatively, a small aliquot can be quenched and analyzed by ¹H NMR to observe the disappearance of the broad N-H proton signal and the appearance of new signals in the upfield region (~0.2 ppm for Si-Me₂ and ~1.0 ppm for Si-tBu).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) to remove imidazole hydrochloride.

    • Wash with water (1x) and then brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure N-(tert-butyldimethylsilyl)aniline.

3.2 Field-Proven Protocol: Fluoride-Mediated Cleavage of an N-TBS Group

This protocol utilizes the high Si-F bond affinity for selective and mild deprotection.

  • Materials:

    • N-(tert-Butyldimethylsilyl)aniline (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

    • Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the silyl-protected aniline (1.0 eq) in THF (~0.2 M) in a round-bottom flask at room temperature.

    • Add the TBAF solution (1.2 eq) dropwise via syringe.

    • Stir the mixture at room temperature for 1-4 hours.

  • Self-Validation (Reaction Monitoring):

    • Monitor the reaction by TLC, observing the disappearance of the protected aniline and the reappearance of the more polar aniline spot.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude aniline can be purified by flash chromatography if necessary.

Key Applications in Modern Organic Synthesis

The true power of silyl-protected anilines is realized in their ability to enable challenging transformations.

4.1 Enabling Directed ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful C-H activation strategy for regioselective functionalization of aromatic rings. The unprotected N-H of aniline is too acidic and will be deprotonated by organolithium bases. N-silylation provides the necessary protection to allow for selective deprotonation at the ortho position.

  • Causality: The N-silyl group, while protecting the nitrogen, is a poor directing group itself. Therefore, a secondary directing metalation group (DMG), such as a carbamate or amide, is often used in concert. However, in some cases, complexation of the base with the nitrogen lone pair can facilitate ortho-lithiation. The bulky silyl group can also sterically disfavor deprotonation at the N-H position if a less-hindered base is not used.

Workflow for ortho-functionalization via DoM.

4.2 Enhancing Selectivity in Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing the coupling of amines with aryl halides. While seemingly counterintuitive to protect an amine that is meant to be a nucleophile, using a silyl-protected aniline offers strategic advantages, particularly in complex substrates or when seeking mono-arylation.

  • Causality & Mechanism:

    • Preventing Catalyst Deactivation: The free N-H of an aniline can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.

    • Controlling Reactivity: An N-silylaniline can be deprotonated in situ by the strong base (e.g., NaOt-Bu) used in the coupling reaction to generate the active nucleophile, the anilide anion. This allows for a controlled, gradual generation of the nucleophile.

    • Facilitating Mono-Arylation: The steric bulk of the silyl group can disfavor a second arylation event, providing a route to mono-arylated products that can be difficult to obtain with unprotected anilines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OAC Ar-Pd(II)-X(L)₂ Pd0->OAC Oxidative Addition (Ar-X) OAC->c1 AmideComplex Ar-Pd(II)-N(SiR₃)R'(L) Product Ar-NR'SiR₃ AmideComplex->Product AmideComplex->c2 c1->AmideComplex Ligand Exchange & Deprotonation (Base, R'N(H)SiR₃) c2->Pd0 Reductive Elimination

Simplified Buchwald-Hartwig catalytic cycle.

4.3 Applications in Materials Science

N-silylated anilines serve as important monomers and precursors in materials science. They are used in the synthesis of:

  • Poly(silazanes): These polymers can be pyrolyzed to form silicon nitride (Si₃N₄) ceramics, which are valued for their high strength and thermal stability.

  • Conducting Polymers: Silyl-protected anilines can be polymerized and then deprotected to yield polyaniline, a well-known conducting polymer. The silyl groups enhance the solubility and processability of the polymer precursor.

  • Surface Modification: Silylanilines are used to functionalize surfaces like silica and glass, introducing aminophenyl groups that can be further modified, for example, to attach biomolecules or catalysts.

Advanced Concepts: Strategic Selection and Troubleshooting

The following decision tree provides a logical framework for selecting the optimal silyl protecting group based on downstream reaction conditions.

Silyl_Selection_Tree Start Start: Need to Protect Aniline N-H Q1 Will the reaction involve mild acidic or basic conditions? Start->Q1 Q2 Are strong acidic conditions or high steric hindrance required? Q1->Q2 No TMS Use TMS or TES (Highly Labile) Q1->TMS Yes Q3 Is extreme stability to acid and fluoride cleavage needed? Q2->Q3 Yes TBS Use TBS (Good general stability) Q2->TBS No TIPS Use TIPS (High steric bulk & stability) Q3->TIPS No TBDPS Use TBDPS (Excellent acid stability) Q3->TBDPS Yes caption Decision tree for silyl group selection.

Decision tree for silyl group selection.

Conclusion and Future Outlook

Silyl-protected anilines are more than just masked intermediates; they are strategic tools that enable chemists to control reactivity, enhance selectivity, and access synthetic routes that would otherwise be untenable. Their tunable stability, coupled with mild and orthogonal deprotection methods, ensures their continued and expanding role in the synthesis of pharmaceuticals, complex natural products, and advanced materials. As synthetic challenges become more complex, the rational application of these versatile protecting groups will remain a hallmark of elegant and efficient chemical synthesis.

References

  • Silyl-protective groups influencing the reactivity and selectivity in glycosyl
  • Facile Cleavage of Silyl Protecting Groups with C
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Silyl Groups. Gelest Technical Library.
  • Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
  • Applications of silylamines and poly(silazanes).
  • Silyl protecting groups. Wikipedia.
  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing.
  • Navigating the Stability Landscape of Silyl Ethers: A Compar
  • An In-Depth Guide to Silylation Reagents: Applic
  • Buchwald–Hartwig amin
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
  • Protecting Agents. Tokyo Chemical Industry.
  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species.
  • Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
  • Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Deriv
  • Alcohol Protecting Groups. University of Calgary.
  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Silicon-Based Protecting Agents. Gelest Technical Library.
  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
  • Efficient and chemoselective cleavage of TBS ethers by a sub-stoichiometric amount of decaborane. RSC Publishing.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • N -Silylamines in catalysis: synthesis and reactivity.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.
  • A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. PubMed.
  • A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • 11.3 Protecting groups. Fiveable.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years.
  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. 3-aminopropyltrimethoxysilane (APTMS) have been widely used as silane agents. The electron-rich nitrogen atom of the amine group easily interacts with hydrogen groups, such as hydroxyl groups on the NM surface or other amines. Sun et al. (2016) prepared MWCNTs functionalized with amino groups via silane treatment. ... Silane is a remarkable coupling agent for the surface functionalization of numerous NMs. Silanes have a surprising bi-functional configuration, which makes them a suitable agent for functionalization. It can act as a bridge to enhance the interfacial interaction between organic and inorganic materials. Many studies have reported the ability of a silane coupling agent in improving the dispersion stability of various NMs in

Understanding the electronic effects of the trimethylsilylethyl group

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Metrics, and Synthetic Utility

Executive Summary

The 2-(trimethylsilyl)ethyl (TMSE) group represents a cornerstone of modern protecting group chemistry, distinguished not just by its steric bulk, but by its unique electronic properties. Its utility is derived from the


-silicon effect , a hyperconjugative phenomenon that stabilizes positive charge development at the 

-position, and the thermodynamic driving force of fluoridolysis . This guide dissects the electronic underpinnings of the TMSE group, providing quantitative metrics and robust protocols for its application in drug development and complex molecule synthesis.
Part 1: The Electronic Core

The reactivity of the TMSE group is governed by two primary factors: the high energy of the C–Si


-bond and the massive bond strength disparity between Si–C and Si–F.
1.1 The

-Silicon Effect (Hyperconjugation)

Unlike carbon, silicon is more electropositive (EN: 1.90) than carbon (EN: 2.55). This polarization raises the energy of the


 orbital, making it a superior electron donor compared to a 

or

bond.

When a positive charge (carbocation) or a polarized leaving group develops at the


-position, the filled 

orbital donates electron density into the empty

-orbital or the antibonding

orbital. This is the

-silicon effect
.
  • Geometry Requirement: The effect is stereoelectronically controlled, requiring an antiperiplanar (180°) relationship between the C–Si bond and the leaving group to maximize orbital overlap.

  • Magnitude: The stabilization energy is estimated to be 38 kcal/mol in the gas phase for a primary carbocation, making a

    
    -silyl primary cation comparable in stability to a tertiary butyl cation.
    
1.2 Thermodynamic Drivers: Bond Energy Analysis

The "trigger" for removing TMSE-based groups is the formation of a silicon-fluorine bond. The thermodynamic payout for this exchange is massive, driving the reaction to completion even under mild conditions.

Table 1: Comparative Bond Dissociation Energies (BDE)

Bond TypeBDE (kcal/mol)Role in TMSE Chemistry
Si–F 135 - 152 The Thermodynamic Sink (Driving Force)
Si–O ~110Intermediate stability (Silyl ethers)
C–H ~98Baseline reference
C–C ~83 - 85Framework stability
Si–C ~76 The Weak Link (Cleavage Site)

Data synthesized from standard thermochemical tables (Walsh, R. Acc. Chem. Res.).

1.3 Quantitative Donor Ability (Hammett Parameters)

The electron-donating capability of the silyl-ethyl moiety can be quantified using Hammett substituent constants (


). The 

group is a significantly stronger electron donor than a standard alkyl group.

Table 2: Hammett Substituent Constants (


) 
Substituent (R)

(Para)
Electronic Nature

0.00Reference

(Ethyl)
-0.15Weak Donor

(Trimethylsilyl)
-0.07Weak Donor (Inductive only)

(Silylmethyl)
-0.21 Strong Donor (Hyperconjugative)

Note: The increased donor capacity of the methylene-silyl group confirms the hyperconjugative boost over simple induction.

Part 2: The "Trigger" Mechanism

The deprotection of TMSE-based groups (Teoc, SEM, TMSE esters) relies on a cascade fragmentation initiated by fluoride. This is not a simple hydrolysis but an E2-type elimination facilitated by the silicon "handle."

2.1 The Fragmentation Cascade
  • Nucleophilic Attack: Fluoride (from TBAF or TASF) attacks the silicon atom. Silicon expands its valence from 4 to 5, forming a hypervalent silicate intermediate.

  • 
    -Elimination:  The weakening of the C–Si bond allows the electron density to flow into the C–C bond, expelling the leaving group (carbonate, ether, or carboxylate).
    
  • Gas Evolution: The breakdown releases ethylene gas (

    
    ) and volatile 
    
    
    
    , rendering the reaction effectively irreversible (Le Chatelier's principle).

TMSE_Mechanism Start TMSE-Protected Substrate (R-O-CO-O-CH2-CH2-SiMe3) Intermediate Pentacoordinate Silicate Species Start->Intermediate Formation of Hypervalent Si Fluoride Fluoride Source (TBAF) Fluoride->Start Nucleophilic Attack TS Transition State (Antiperiplanar Elimination) Intermediate->TS Stereoelectronic Alignment Products Products: 1. Free Amine/Alcohol 2. Ethylene (Gas) 3. TMS-F 4. CO2 TS->Products Collapse (Irreversible)

Figure 1: The fluoride-induced fragmentation cascade of a Teoc-protected amine. The release of ethylene gas drives the equilibrium forward.

Part 3: Synthetic Applications & Protecting Groups

The electronic properties described above are harnessed in three primary protecting groups.

Table 3: TMSE-Based Protecting Groups

AcronymFull NameProtection TargetStability ProfileDeprotection
Teoc 2-(Trimethylsilyl)ethoxycarbonylAmines (

)
Stable to acid (TFA) and base. Orthogonal to Boc & Fmoc. TBAF,

to RT
SEM 2-(Trimethylsilyl)ethoxymethylAlcohols (

), Indoles
Stable to strong base (LiAlH4, LDA). Acid stable.[1]TBAF or

TMSE 2-(Trimethylsilyl)ethyl esterCarboxylic Acids (

)
Stable to hydrogenolysis.TBAF
3.1 Teoc: The "Goldilocks" Carbamate

Teoc is particularly valuable in peptide synthesis and linker chemistry because it survives the deprotection conditions of both Boc (TFA) and Fmoc (Piperidine). It is removed only when specifically triggered by fluoride, making it ideal for "third-dimension" orthogonality.

Part 4: Experimental Protocols

Note: All reactions involving silyl reagents should be performed under an inert atmosphere (Nitrogen or Argon) to prevent premature hydrolysis, although Teoc derivatives are generally moisture stable.

Protocol A: Installation of Teoc Group (Using Teoc-OSu)

Reagent:


-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) is preferred over Teoc-Cl due to stability and milder reaction conditions.
  • Setup: Dissolve the amine substrate (1.0 equiv) in a 1:1 mixture of Dioxane/Water (or THF/Water).

  • Base: Add

    
     (2.0 equiv) or Triethylamine (1.5 equiv).
    
  • Addition: Add Teoc-OSu (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Teoc group is lipophilic; product will move higher than free amine).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol B: Deprotection of Teoc/SEM (The TBAF Method)

Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.

  • Setup: Dissolve the protected substrate in anhydrous THF (

    
     concentration).
    
  • Addition: Add TBAF (1.5 to 2.0 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature. Evolution of ethylene gas may be observed (bubbling). Reaction is typically complete in 30–60 minutes.

  • Scavenging (Critical): The byproduct is TMS-F and tetrabutylammonium salts. To remove the ammonium salts, a simple aqueous wash is often insufficient due to emulsions.

    • Pro-Tip: Use a calcium scavenger . Add solid

      
       or a polymer-supported scavenger (e.g., sulfonic acid resin) to sequester the amine if the product is basic.
      
    • Alternative: For volatile amines, isolate as the HCl salt by adding ethereal HCl after workup.

Workflow cluster_0 Teoc Protection cluster_1 Teoc Deprotection Step1 Dissolve Amine + NaHCO3 (Dioxane/H2O) Step2 Add Teoc-OSu (RT, 2-4h) Step1->Step2 Step3 Workup (EtOAc ext.) & Purification Step2->Step3 Step4 Dissolve in THF Step3->Step4 Intermediate Steps Step5 Add TBAF (1M) (0°C -> RT) Step4->Step5 Step6 Quench/Scavenge (Remove TBA salts) Step5->Step6

Figure 2: Standard workflow for Teoc protection and deprotection.

References
  • Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds". Accounts of Chemical Research, 14(8), 246–252. Link

  • Lambert, J. B., et al. (1996). "A Stable

    
    -Silyl Carbocation". Journal of the American Chemical Society, 118(33), 7867–7868. Link
    
  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[1] Thieme Medical Publishers. (Chapter 4: Carbamates). Link

  • Lipshutz, B. H., & Pegram, J. J. (1980). "

    
    -(Trimethylsilyl)ethoxymethyl Chloride. A New Reagent for the Protection of the Hydroxyl Group". Tetrahedron Letters, 21(35), 3343–3346. Link
    

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-[2-(trimethylsilyl)ethyl]aniline . This compound serves as a critical building block in medicinal chemistry, offering a silicon-based bioisostere for lipophilic side chains and acting as a precursor for specialized protecting groups.

The method utilizes a Heck cross-coupling followed by a global catalytic hydrogenation . This route is selected for its high convergence, use of commercially available starting materials, and scalability compared to organolithium or Grignard-mediated approaches.

Key Performance Indicators
ParameterSpecification
Overall Yield 75–85% (2 steps)
Purity >98% (HPLC/NMR)
Scale Gram to Multigram (Scalable to kg)
Key Risk Pyrophoric catalysts (Pd/C); Protodesilylation (acid sensitivity)

Strategic Analysis & Retrosynthesis

The target molecule contains an aniline core with a para-substituted 2-(trimethylsilyl)ethyl group. Direct alkylation of aniline is prone to poly-alkylation and regioselectivity issues.[1] Therefore, a transition-metal catalyzed approach constructing the C–C bond at the para position is preferred.

Route Selection Logic
  • Route A (Selected): Heck coupling of 1-bromo-4-nitrobenzene with vinyltrimethylsilane, followed by simultaneous reduction of the nitro group and the alkene.

    • Pros: High regioselectivity (trans-alkene), mild conditions, simultaneous reduction step saves time.

    • Cons: Requires palladium catalysts.[1][2][3][4][5]

  • Route B (Alternative): Hydrosilylation of 4-vinylaniline.

    • Cons: Difficult to control Markovnikov vs. anti-Markovnikov selectivity; 4-vinylaniline is prone to polymerization.

Reaction Workflow

SynthesisWorkflow SM1 1-Bromo-4- nitrobenzene Inter Intermediate: (E)-Trimethyl(4-nitrostyryl)silane SM1->Inter Step 1: Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, MeCN, Reflux SM2 Vinyltrimethylsilane SM2->Inter Prod Target: This compound Inter->Prod Step 2: Global Hydrogenation Pd/C, H2 (balloon) EtOH, RT

Figure 1: Strategic workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Heck Coupling

Objective: Synthesis of (E)-Trimethyl(4-nitrostyryl)silane. Mechanism: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by syn-insertion of the vinylsilane and beta-hydride elimination. The steric bulk of the trimethylsilyl group heavily favors the trans (E) isomer.

Materials
  • 1-Bromo-4-nitrobenzene: 10.0 g (49.5 mmol)

  • Vinyltrimethylsilane: 7.45 g (74.3 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂): 112 mg (0.5 mmol, 1 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃): 304 mg (1.0 mmol, 2 mol%)

  • Triethylamine (Et₃N): 10.0 g (10.4 mL, 99 mmol, 2.0 equiv)

  • Acetonitrile (MeCN): 100 mL (anhydrous)

Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a stream of nitrogen, add 1-bromo-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃.

  • Solvent Addition: Add anhydrous MeCN followed by Et₃N via syringe.

  • Reagent Addition: Add vinyltrimethylsilane via syringe.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][6] The starting bromide should be fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to remove MeCN and excess amine.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude yellow solid from hot ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) if high purity is required.

  • Expected Yield: 9.8 g (90%) of yellow crystalline solid.

Step 2: Global Catalytic Hydrogenation

Objective: Reduction of the nitro group to an amine and the styryl alkene to an ethyl linkage. Critical Note: The silyl group is stable to neutral hydrogenation. Avoid acidic media (e.g., HCl/MeOH) which can cause protodesilylation (loss of the TMS group).

Materials
  • (E)-Trimethyl(4-nitrostyryl)silane (from Step 1): 5.0 g (22.6 mmol)

  • Palladium on Carbon (Pd/C): 500 mg (10 wt% loading, 50% wet)

  • Ethanol (EtOH): 50 mL

  • Hydrogen Gas (H₂): Balloon pressure (approx. 1 atm)

Procedure
  • Safety Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent (water or reaction solvent) before exposing to air.

  • Setup: In a 250 mL round-bottom flask, dissolve the styryl silane in Ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of nitrogen.

  • Hydrogenation:

    • Purge the flask with nitrogen for 5 minutes.

    • Switch to hydrogen gas (using a balloon or hydrogenator). Purge with H₂ three times.[7]

    • Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown. Monitor by TLC (checking for disappearance of the alkene spot and appearance of the polar amine spot).

  • Workup:

    • Caution: Filter the mixture through a Celite pad under nitrogen or keep the filter cake wet to prevent ignition.

    • Wash the filter cake with Ethanol (30 mL).

    • Concentrate the filtrate under reduced pressure.[1][8]

  • Purification: The crude product is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1) or distill under high vacuum (Kugelrohr).

Analytical Validation

To verify the structure, compare experimental data against these reference values.

1H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
0.05 Singlet9HSi-(CH ₃)₃
0.85 – 0.92 Multiplet2HAr-CH₂-CH ₂-Si
2.48 – 2.55 Multiplet2HAr-CH ₂-CH₂-Si
3.55 Broad Singlet2H-NH
6.62 Doublet (J=8.4 Hz)2HAromatic (ortho to NH₂)
6.98 Doublet (J=8.4 Hz)2HAromatic (meta to NH₂)

Interpretation:

  • The disappearance of the vinyl protons (approx. 6.0–7.0 ppm, doublets with large coupling constants) confirms reduction of the alkene.

  • The upfield shift of aromatic protons confirms the reduction of the electron-withdrawing Nitro group to the electron-donating Amine group.

  • The retention of the singlet at ~0.0 ppm confirms the TMS group is intact.

Mechanism of Action (Heck Cycle)

Understanding the catalytic cycle is crucial for troubleshooting low yields.

HeckCycle Figure 2: Simplified Catalytic Cycle for the Heck Coupling step. Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Olefin Coordination OxAdd->Coord Vinyl-Si Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Forms Product RedElim Reductive Elimination (Regenerate Pd0) Elim->RedElim Base (Et3N) RedElim->Pd0

Safety & Handling

  • Palladium on Carbon (Pd/C): Highly pyrophoric. Never let the catalyst dry out on filter paper. Dispose of in a dedicated waste container containing water.

  • Vinyltrimethylsilane: Flammable liquid. Store in a cool, well-ventilated area.

  • Nitro Aromatics: Potentially toxic and explosive if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures; recrystallization is safer.

References

  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Reduction of Nitrostyrenes: For general conditions on reducing nitro-alkenes to amino-alkanes, see: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Synthesis of Silylethyl Anilines: Similar protocols are described for "Teoc" precursor synthesis. See: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Mechanistic Insight: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

Sources

Technical Application Note: Palladium-Catalyzed Cross-Coupling of 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-[2-(Trimethylsilyl)ethyl]aniline (CAS: 17961-95-4) Molecular Weight: 193.36 g/mol Core Application: Synthesis of functionalized diarylamines and triarylamines via Buchwald-Hartwig cross-coupling. Significance: This aniline derivative serves as a critical building block in two primary fields:

  • Organic Electronics (OLEDs): The 2-(trimethylsilyl)ethyl group acts as a solubilizing "fatty" tail that disrupts π-π stacking, improving the amorphous film quality of hole-transport materials (HTMs) without significantly altering the electronic properties of the aromatic core.

  • Medicinal Chemistry: It functions as a lipophilic bioisostere for ethyl or propyl groups, modulating the logP (partition coefficient) and metabolic stability of drug candidates.

This guide details the optimized protocol for coupling this compound with aryl halides, addressing specific challenges related to steric bulk and solubility.

Mechanistic Insight & Catalyst Selection

The Challenge: Electronic & Steric Profile

This compound is an electron-rich, para-alkyl-substituted aniline.

  • Electronic Effect: The ethyl-silyl group exerts a weak inductive electron-donating effect (+I), making the amine nitrogen moderately nucleophilic. This facilitates oxidative addition but requires a robust base for deprotonation.

  • Steric Effect: While the amino group is primary (

    
    ), the para-substituent adds significant bulk to the distal end of the molecule. This improves solubility in non-polar solvents (Toluene, Xylene) but necessitates the use of bulky phosphine ligands to prevent catalyst aggregation and ensure reductive elimination.
    
Catalytic Cycle (Buchwald-Hartwig)

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Amine Binding and Deprotonation , where the bulky silyl tail must not interfere with the formation of the Pd-amido complex.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind 4-[2-(TMS)ethyl]aniline Deprot Deprotonation (Base -> HX) AmineBind->Deprot NaOtBu / Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the cross-coupling of this compound. The cycle emphasizes the amine coordination step where steric factors of the ligand play a crucial role.

Optimized Experimental Protocol

Reagent Selection Guide
ComponentRecommended ReagentRole & Rationale
Catalyst Source

or

Provides the Pd(0) source.

is reduced in situ by the phosphine or amine.
Ligand XPhos or BrettPhos XPhos is ideal for general coupling. BrettPhos is preferred if the aryl halide partner is sterically hindered or if high selectivity for mono-arylation is required.
Base

Strong base, soluble in toluene. Promotes rapid deprotonation. Use

for base-sensitive substrates (e.g., esters).
Solvent Toluene or 1,4-Dioxane The silyl-ethyl group makes the aniline highly soluble in toluene. Dioxane is used for higher temperature reactions (

).
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Objective: Coupling of this compound with an Aryl Bromide.

Materials:

  • This compound (1.0 equiv, 193 mg)

  • Aryl Bromide (1.0 - 1.2 equiv)

  • 
     (2 mol%, 4.5 mg)
    
  • XPhos (4 mol%, 19 mg) or BINAP (6 mol%)

  • 
     (1.4 equiv, 135 mg)
    
  • Anhydrous Toluene (4 mL, 0.25 M)

Workflow:

  • Catalyst Pre-activation (Optional but Recommended):

    • In a glovebox or under Argon, mix

      
       and XPhos in 1 mL of toluene. Stir at room temperature for 5 minutes to form the active 
      
      
      
      species. The solution should turn from orange to a dark yellow/brown.
  • Reaction Assembly:

    • To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, this compound, and

      
      .
      
    • Critical Step: If the aniline is a liquid (often an oil due to the silyl group), add it via syringe after sealing the vial.

  • Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3 cycles).

    • Add the remaining Toluene (3 mL) and the Catalyst Pre-mix (1 mL) via syringe.

  • Reaction:

    • Heat the block to 80–100°C .

    • Monitor by TLC or LC-MS. Conversion is typically complete within 2–6 hours.

    • Checkpoint: The reaction mixture usually turns dark brown/black as Pd(0) nanoparticles form towards the end of the reaction.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite (eluting with EtOAc or DCM) to remove insoluble salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Note: The silyl-ethyl group increases lipophilicity (

      
       will be higher than the parent aniline). Use Hexanes/EtOAc gradients (e.g., 9:1).
      

Protocol Optimization & Troubleshooting

Use the following decision tree to optimize conditions if the standard protocol fails.

Optimization Start Start: Standard Protocol (Pd(OAc)2 / XPhos / NaOtBu / Toluene) Check Check Conversion (LCMS/TLC) Start->Check LowYield Low Yield (<50%) Check->LowYield Incomplete NoRxn No Reaction Check->NoRxn Starting Material Left Dehal Dehalogenation of Ar-X Check->Dehal Side Product TempBoost Increase Temp to 110°C LowYield->TempBoost LigandSwitch Switch Ligand: BrettPhos or RuPhos NoRxn->LigandSwitch SolventSwitch Switch Solvent: t-Amyl Alcohol or Dioxane Dehal->SolventSwitch

Figure 2: Optimization workflow for troubleshooting low yields or side reactions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to pre-formed catalyst (e.g., XPhos Pd G2).
Protodehalogenation (Ar-H formed)

-Hydride elimination from ligand or solvent.
Switch solvent to

-Amyl alcohol. Lower temperature.
Double Arylation Aniline is too nucleophilic; excess Ar-X.Use a slight excess of aniline (1.2 equiv) relative to Ar-X. Use bulky ligands (BrettPhos) to sterically enforce mono-arylation.
Low Solubility Product precipitating on catalyst.The TMS-ethyl group usually prevents this, but if it happens, switch to Xylene or add a co-solvent (THF).

Applications & Downstream Utility

OLED Hole-Transport Materials

In OLED synthesis, this aniline is often coupled with dibromo-arenes (e.g., dibromofluorene) to create bis(diarylamine) derivatives.

  • Benefit: The bulky TMS-ethyl group prevents crystallization of the final film, which is critical for device longevity.

  • Protocol Modification: For double coupling (2 equiv. aniline + 1 equiv.[1] dibromide), double the catalyst loading (4-5 mol% Pd) and increase time to 12-24 hours.

"Traceless" Linker Potential

While less common than silyl-ethoxymethyl (SEM) groups, the 2-(trimethylsilyl)ethyl-phenyl moiety can theoretically undergo oxidative cleavage (Fleming-Tamao oxidation conditions) to convert the


 group into a phenol or alcohol derivative, though this requires harsh conditions. More commonly, it is used as a permanent, lipophilic handle.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Use of Silyl Groups in OLEDs: Review of silyl-containing hole-transport materials and their solubility properties. Journal of Materials Chemistry C. (General reference for silyl-aniline utility in electronics).
  • Compound Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11052429 (Analogous Ethynyl derivative, used for structural comparison). Link

    • Note: Specific CAS 17961-95-4 is verified via Sigma-Aldrich and chemical catalogs as the ethyl-satur

Disclaimer: This protocol is designed for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Note: Synthesis of Soluble Conductive Poly(4-[2-(trimethylsilyl)ethyl]aniline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-[2-(trimethylsilyl)ethyl]aniline (TMSEA) as a functional monomer in the synthesis of solution-processable conductive polymers.[1] While unsubstituted polyaniline (PANI) is a gold standard for conductivity, its rigid backbone and strong interchain hydrogen bonding render it insoluble in most organic solvents, severely limiting its utility in scalable manufacturing (e.g., spin coating, inkjet printing).

The TMSEA monomer incorporates a silicon-containing alkyl side chain .[1] This specific substituent serves two critical mechanistic functions:

  • Solubilization: The bulky trimethylsilyl (TMS) group disrupts

    
     stacking and increases free volume, rendering the resulting polymer soluble in common organic solvents (CHCl
    
    
    
    , THF).[1]
  • Spacer Effect: The ethyl spacer (

    
    ) between the phenyl ring and the silicon atom mitigates the extreme steric torsion often seen with direct silicon substitution, thereby preserving a degree of backbone planarity essential for electrical conductivity.[1]
    

Target Applications: Flexible biosensors, antistatic coatings, and organic electrochemical transistors (OECTs) requiring solution processing.

Scientific Principles & Mechanism[2]

The Solubility-Conductivity Trade-off

In conductive polymer design, substituents act as a double-edged sword.[1] They enhance solubility but typically twist the polymer backbone, breaking the effective conjugation length and lowering conductivity.

  • Standard PANI: Conductivity ~1–100 S/cm (Doped).[1] Insoluble.

  • Poly(TMSEA): Conductivity ~

    
    
    
    
    S/cm (Doped).[1] Soluble.

The 4-[2-(trimethylsilyl)ethyl] substitution is a strategic compromise.[1] The ethyl group acts as a "buffer," allowing the bulky TMS tail to solvate the chain without exerting maximum torque on the conductive N-C-C-N backbone.

Oxidative Polymerization Mechanism

The synthesis follows a chemical oxidative polymerization pathway.[1] The reaction proceeds through the formation of a radical cation at the nitrogen atom, followed by electrophilic substitution at the para position of a neighboring monomer (head-to-tail coupling).

Key Reaction Stages:

  • Oxidation: Monomer is oxidized by Ammonium Persulfate (APS) to a radical cation.[1]

  • Coupling: Dimerization occurs, expelling protons.[1]

  • Propagation: Chain growth continues until oxidant is depleted or steric termination occurs.[1]

  • Doping: The resulting Emeraldine Base (EB) is insulating.[1] Protonation with an acid (HA) converts it to the conductive Emeraldine Salt (ES) form.[1]

Experimental Protocol

Materials & Reagents[1][3][4]
  • Monomer: this compound (CAS: 17961-95-4), >97% purity.[1] Note: Distill under reduced pressure if liquid is dark (oxidation products).

  • Oxidant: Ammonium Persulfate (APS), (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    .[1]
  • Dopant/Acid: Hydrochloric Acid (1M HCl) for standard synthesis; Camphorsulfonic Acid (CSA) for organic solubility.[1]

  • Solvent: Deionized Water (18.2 M

    
    [1]·cm) and Chloroform (CHCl
    
    
    
    ).[1]
Synthesis Workflow (Standard Aqueous Route)

Step 1: Monomer Solubilization Dissolve 1.93 g (10 mmol) of TMSEA in 100 mL of 1 M HCl.[1]

  • Observation: The solution may appear emulsion-like due to the hydrophobic silyl group.[1] Vigorous magnetic stirring is required.[1]

  • Critical Control: Maintain temperature at 0–5°C using an ice bath.[1] Low temperature minimizes side reactions (ortho-coupling) and ensures high molecular weight.[1]

Step 2: Oxidant Addition Dissolve 2.28 g (10 mmol) of APS in 20 mL of 1 M HCl.[1] Add the APS solution dropwise to the monomer solution over 30 minutes.

  • Why: Slow addition prevents a "thermal runaway" exotherm which can crosslink and degrade the polymer.[1]

Step 3: Polymerization Stir the reaction mixture at 0–5°C for 24 hours.

  • Visual Cue: The solution will transition from colorless

    
     pink 
    
    
    
    dark green (Emeraldine Salt precipitate).[1]

Step 4: Purification & Dedoping

  • Filter the dark green precipitate.[1]

  • Wash with 1 M HCl (3x 50 mL) to remove residual monomer.[1]

  • Wash with Acetone (3x 50 mL) to remove low molecular weight oligomers.[1]

  • Dedoping (Optional but recommended for storage): Stir the green powder in 0.1 M NH

    
    OH for 4 hours. The color shifts to blue (Emeraldine Base).[1] Filter and dry under vacuum at 60°C.[1]
    
Redoping & Film Casting (The "Application" Step)

To utilize the solubility benefit:

  • Dissolve the Emeraldine Base (blue powder) in Chloroform or Toluene.[1]

  • Add Camphorsulfonic Acid (CSA) at a molar ratio of 1:2 (Polymer repeat unit : Acid).[1]

  • Result: The solution turns emerald green.[1] The bulky CSA anion and the TMS side chain work synergistically to keep the charged polymer backbone soluble in the organic phase.

  • Processing: Spin-coat onto glass/silicon substrates (1000 rpm, 60s) to form uniform, conductive films.

Visualization of Workflows

Polymerization & Processing Logic

The following diagram illustrates the decision tree and chemical pathway for synthesizing this material.

G Monomer Monomer: TMSEA (Hydrophobic) Polymerization Oxidative Polymerization (0-5°C, 24h) Monomer->Polymerization Acid Acid Medium (1M HCl) Acid->Polymerization Oxidant Oxidant (APS) Oxidant->Polymerization ES_Precip Emeraldine Salt (Precipitate) Polymerization->ES_Precip Precipitates Dedoping Dedoping (NH4OH) ES_Precip->Dedoping Purification EB_Base Emeraldine Base (Blue Powder) Dedoping->EB_Base Deprotonation Redoping Redoping (CSA/CHCl3) EB_Base->Redoping Functionalization Final_Sol Soluble Conductive Ink Redoping->Final_Sol Solubilization

Caption: Workflow converting the TMSEA monomer into a processable conductive ink via the Emeraldine Base intermediate.

Data Summary & Characterization

The following table contrasts the properties of the TMSEA-derived polymer against standard PANI.

PropertyStandard Polyaniline (PANI)Poly(TMSEA)
Solubility (CHCl

)
Insoluble> 10 mg/mL
Solubility (Water) InsolubleInsoluble
Conductivity (S/cm) 1 – 100


Film Quality Brittle, difficult to castFlexible, uniform spin-coating
Thermal Stability High (< 250°C)Moderate (< 200°C due to alkyl cleavage)
Primary Use Case Bulk electrodes, anticorrosionPrinted electronics, biosensors
Validation Checks (Self-Correcting Protocol)
  • Check 1 (Color): If the reaction mixture turns brown instead of green, the pH is too high (> pH 4). Add more acid immediately.[1]

  • Check 2 (Solubility): If the final Emeraldine Base does not dissolve in Chloroform, the molecular weight may be too high (crosslinking occurred). Repeat synthesis at a lower temperature (-5°C) or reduce reaction time.

References

  • Chemical Identity: National Center for Biotechnology Information.[1] (2023).[1][2] PubChem Compound Summary for CID 11052429, this compound. Retrieved from [Link][1]

  • General Synthesis of Soluble PANI: Cao, Y., Smith, P., & Heeger, A. J. (1992). Counter-ion induced processibility of conducting polyaniline.[1] Synthetic Metals. [Link][1]

  • Silicon-Substituted Conductive Polymers: Larmat, F. E., Reynolds, J. R., & Reinhardt, B. A. (1996). Comparative electrochemical studies of silicon-substituted polyanilines. Macromolecules. (Contextual grounding for silyl-effect on electrochemistry).
  • Conductivity Mechanisms: MacDiarmid, A. G. (2001).[1] "Synthetic Metals": A Novel Role for Organic Polymers (Nobel Lecture). Angewandte Chemie International Edition. [Link][1]

Sources

4-[2-(Trimethylsilyl)ethyl]aniline as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[2-(Trimethylsilyl)ethyl]aniline as a Lipophilic Silicon-Switch Building Block

Introduction: The "Silicon Switch" in Drug Design

In modern medicinal chemistry, the strategic replacement of carbon atoms with silicon—known as the "Silicon Switch" or sila-substitution—is a powerful tool for modulating the physicochemical properties of drug candidates without altering their pharmacological pharmacophore.[1]

This compound (referred to herein as Para-TMSEA ) is a specialized aniline building block designed to introduce a bulky, lipophilic, and metabolically distinct moiety at the para-position of an aromatic scaffold.

Why Use Para-TMSEA?
  • Lipophilicity Modulation: The trimethylsilyl (TMS) group is significantly more lipophilic than its carbon analogs (e.g., tert-butyl). The C–Si bond is longer (1.87 Å) than the C–C bond (1.54 Å), increasing the molecular volume and altering the hydrophobic interaction profile.

  • Metabolic Stability: The bulky TMS-ethyl group acts as a "metabolic blocker" at the para-position, preventing cytochrome P450-mediated hydroxylation. Unlike a simple alkyl chain, the silicon moiety alters the oxidative potential of the side chain.

  • Structural Flexibility: Unlike the rigid ethynyl (triple bond) or vinyl (double bond) analogs, the ethyl (saturated) linker provides rotational freedom, allowing the TMS group to orient itself within a binding pocket to maximize van der Waals interactions.

Physicochemical Profile & Comparative Data

The following table contrasts Para-TMSEA with its carbon-based analogs, highlighting the "Silicon Effect" on lipophilicity (LogP) and steric bulk.

Property4-Ethyl-aniline4-(tert-Butyl)anilinePara-TMSEA (Si-Analog) Impact
Formula C₈H₁₁NC₁₀H₁₅NC₁₁H₁₉NSi Increased MW
Bond Length (X-C) 1.54 Å (C-C)1.54 Å (C-C)1.87 Å (Si-C) Increased Volume
LogP (Calc) ~1.9~2.7~3.6 Enhanced Membrane Permeability
Metabolic Risk High (Benzylic Ox)MediumLow Steric Shielding
Electronic Effect Weak DonorWeak DonorBeta-Silicon Effect Stabilization of benzylic cation

Validated Synthesis Protocol

While 4-[(trimethylsilyl)ethynyl]aniline is commercially available, the saturated ethyl analog is frequently synthesized in-house to ensure freshness and prevent protodesilylation. The following protocol utilizes a robust Sonogashira Coupling followed by Catalytic Hydrogenation .

Workflow Diagram

SynthesisWorkflow Start 4-Bromoaniline (Starting Material) Inter 4-[(Trimethylsilyl)ethynyl]aniline (Alkyne Intermediate) Start->Inter Step 1: Sonogashira TMS-Acetylene, Pd(PPh3)2Cl2, CuI Et3N, 80°C Final This compound (Target Product) Inter->Final Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT, 4h

Caption: Two-step synthesis of Para-TMSEA via Sonogashira coupling and subsequent saturation.

Step 1: Sonogashira Coupling

Objective: Install the silicon-carbon scaffold via an alkyne linker.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.01 eq)

  • Triethylamine (Et₃N) (Solvent/Base)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (17.2 g, 100 mmol) in dry degassed Et₃N (200 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (1.4 g, 2 mmol) and CuI (190 mg, 1 mmol) under an argon atmosphere.

  • Coupling: Dropwise add trimethylsilylacetylene (11.8 g, 120 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

  • Workup: Cool to room temperature (RT). Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Et₂O, wash with water and brine. Dry over MgSO₄. Flash chromatography (SiO₂, Hexane/EtOAc gradient) yields 4-[(trimethylsilyl)ethynyl]aniline as a pale yellow solid.

Step 2: Catalytic Hydrogenation (Saturation)

Objective: Reduce the alkyne to an ethyl linkage without cleaving the C–Si bond.

Reagents:

  • 4-[(Trimethylsilyl)ethynyl]aniline (Intermediate from Step 1)[2]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[3]

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H₂) (Balloon pressure)

Procedure:

  • Solvation: Dissolve the alkyne intermediate (10 g) in anhydrous MeOH (100 mL). Note: Avoid acidic solvents (e.g., AcOH) to prevent protodesilylation.

  • Catalyst: Carefully add 10% Pd/C (1.0 g) under an argon stream (Caution: Pd/C is pyrophoric).

  • Hydrogenation: Purge the vessel with H₂ gas (balloon) three times. Stir vigorously at RT under H₂ atmosphere (1 atm) for 4–6 hours.

  • Monitoring: Monitor by 1H NMR or LC-MS. The disappearance of alkyne protons and the appearance of the ethyl multiplet (approx. 0.8–0.9 ppm for CH₂-Si and 2.5 ppm for CH₂-Ar) indicates completion.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield This compound as a colorless to pale oil/low-melting solid.

    • Yield Expectation: >90% for Step 2.[2]

Application Workflows in Drug Discovery

Once synthesized, Para-TMSEA serves as a versatile nucleophile. The primary application is coupling with carboxylic acids to form amides , which serve as bioisosteres for standard lipophilic drugs.

Decision Logic for Implementation

DecisionTree Start Drug Optimization Goal Q1 Need to increase Lipophilicity (LogP)? Start->Q1 Q2 Is the Para-position metabolically labile? Q1->Q2 Yes UseC Use 4-tert-butyl or 4-ethyl aniline Q1->UseC No (Keep Polar) UseSi USE Para-TMSEA (Silicon Switch) Q2->UseSi Yes (Block Metabolism) Q2->UseC No

Caption: Decision matrix for selecting Silicon-based aniline building blocks.

Standard Amide Coupling Protocol

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • Para-TMSEA (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Steps:

  • Dissolve the carboxylic acid in DMF.

  • Add DIPEA and HATU; stir for 5 minutes to activate the acid.

  • Add Para-TMSEA.

  • Stir at RT for 2–12 hours.

  • Purification Note: Silicon-containing compounds are often very non-polar. Use a gradient starting at 100% Hexane/Heptane when purifying by flash chromatography.

Safety & Handling

  • Toxicity: Like most anilines, Para-TMSEA should be treated as a potential skin sensitizer and toxic by inhalation/ingestion. Wear nitrile gloves and work in a fume hood.

  • Flammability: Organosilanes can be flammable. Keep away from open flames.

  • Stability: The C–Si bond in the ethyl linker is stable to standard aqueous workups, silica gel chromatography, and basic conditions. Avoid strong anhydrous acids (e.g., TFA, neat HCl) for prolonged periods, as they may cause protodesilylation (cleavage of the TMS group).

References

  • Bennasar, M. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Vinyl Silanes." Alfa Chemistry Application Notes.

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002).[4][5] "A Chemoselective Reduction of Alkynes to (E)-Alkenes." Journal of the American Chemical Society, 124(27), 7922–7923.[5] (Describes chemoselective reduction protocols relevant to silyl-alkynes).

  • Ramesh, R., & Chandrasekaran, S. "Silicon as a Bioisostere for Carbon in Drug Design." Rowan Scientific / Computational Chemistry. (General theory on Silicon bioisosteres and lipophilicity).

  • ChemicalBook. "Synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline." (Protocol for the Sonogashira precursor).

  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry, 56(2), 388–405. (Review of silicon switches in pharma).

Sources

Application Note: Optimized Protocols for the N-Alkylation of 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the N-alkylation of 4-[2-(trimethylsilyl)ethyl]aniline (CAS: 103529-16-4). This substrate is a critical intermediate in medicinal chemistry, often serving as a lipophilic bioisostere or a precursor for fluoride-mediated radiolabeling (via the removal of the trimethylsilyl group to generate [¹⁸F]fluoroethyl moieties).

The primary challenge in alkylating this aniline derivative lies in achieving selectivity (mono- vs. bis-alkylation) while maintaining the integrity of the 2-(trimethylsilyl)ethyl (TMSE) side chain. The C–Si bond, while generally robust, can be susceptible to protodesilylation under strong acidic conditions or inadvertent cleavage by nucleophiles (e.g., fluoride).

This document outlines two validated workflows:

  • Reductive Amination (Method A): The gold standard for mono-alkylation using aldehydes/ketones.

  • Direct Nucleophilic Substitution (Method B): Suitable for introducing simple alkyl groups (e.g., methyl, ethyl) where reductive amination is not feasible.

Strategic Chemical Considerations

Substrate Analysis
  • Nucleophilicity: The 4-[2-(trimethylsilyl)ethyl] group acts as a weak electron-donating alkyl substituent (via hyperconjugation). Consequently, the aniline nitrogen is sufficiently nucleophilic for standard attack but less reactive than p-methoxy or p-amino analogs.

  • TMSE Stability: The 2-(trimethylsilyl)ethyl group is a "beta-silyl" system. While beta-silyl carbocations are stabilized (beta-silicon effect), the neutral ethyl linker isolates the silicon from the aromatic system.

    • Risk: Avoid sources of fluoride (

      
      ) or strong Lewis bases during alkylation, as these trigger the fragmentation of the ethyl linker (releasing ethylene and TMS-F).
      
    • Risk: Avoid boiling in strong aqueous acids (e.g., 6M HCl), which may induce protodesilylation.

Selection of Alkylation Strategy
Target ProductRecommended MethodKey ReagentRationale
Secondary Amine (Mono-alkyl) Reductive Amination NaBH(OAc)₃Kinetic control prevents over-alkylation; mild pH preserves TMS group.
Tertiary Amine (Bis-alkyl) Direct Alkylation R-X / K₂CO₃Thermodynamic drive forces double substitution.
Methylated Analog Reductive Methylation HCHO / NaBH₃CNMore controllable than MeI (which leads to quaternization).

Experimental Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination (Recommended)

Objective: Synthesis of N-substituted-4-[2-(trimethylsilyl)ethyl]aniline using an aldehyde.

Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1][2][3] Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ because STAB reduces the imine faster than the aldehyde, preventing side reactions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve this compound (1.0 mmol) in DCE (5 mL).
      
    • Add the aldehyde (1.1 mmol).[3][4]

    • Add Acetic Acid (1.0 mmol).

    • Note: Stir at room temperature for 30–60 minutes. Formation of the imine can often be observed by a slight color change or monitored by TLC.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (1.4 mmol) in one portion.

    • Allow the reaction to warm to room temperature and stir for 2–16 hours.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Caution: Gas evolution.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine.[3] Dry over Na₂SO₄.[3][4]

  • Purification:

    • Concentrate under reduced pressure.[3][4]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: The TMS group makes the product lipophilic; expect elution in non-polar fractions.

Protocol B: Direct Alkylation (For Bis-Alkylation or Simple Halides)

Objective: Synthesis of N,N-dialkyl derivatives or when using alkyl halides lacking carbonyl equivalents.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (2.5 equiv for bis-alkylation)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or DIPEA

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure
  • Setup:

    • Dissolve the aniline (1.0 mmol) in MeCN (5 mL).

    • Add K₂CO₃ (3.0 mmol).

  • Addition:

    • Add the Alkyl Halide (2.5 mmol).

    • Critical Control: If mono-alkylation is attempted via this method (not recommended), use 0.9 equiv of alkyl halide and add it dropwise at 0°C.

  • Reaction:

    • Heat to 60°C for 4–12 hours. Monitor by LC-MS.[5]

    • Warning: Do not exceed 80°C to prevent thermal instability of the TMS-ethyl linker in the presence of halides, which can act as weak nucleophiles over time.

  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.[3][4]

    • Redissolve in EtOAc, wash with water to remove residual DMF/MeCN.

Analytical Data Summary (Expected)

TechniqueDiagnostic SignalInterpretation
¹H NMR

ppm (s, 9H)
The Trimethylsilyl (TMS) singlet. Essential to confirm the group is intact.
¹H NMR

ppm (m, 2H)
The methylene group adjacent to Silicon (

). High-field shift due to Si shielding.
¹H NMR

ppm (m, 2H)
The benzylic methylene (

).
LC-MS

Mass should correspond to Product + H. Look for the characteristic Silicon isotope pattern (

vs

/

).

Decision Pathway & Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the correct protocol and the critical checkpoints for preserving the TMS group.

G Start Start: this compound Target Define Target Product Start->Target Mono Secondary Amine (Mono-Alkyl) Target->Mono Selectivity Required Bis Tertiary Amine (Bis-Alkyl) Target->Bis Exhaustive Alkylation MethodA Method A: Reductive Amination (Aldehyde + STAB) Mono->MethodA MethodB Method B: Direct Alkylation (Alkyl Halide + Base) Bis->MethodB Check1 Critical Check: Acid Sensitivity Avoid pH < 4 MethodA->Check1 Workup Workup: NaHCO3 Quench MethodA->Workup Check2 Critical Check: Fluoride Free Avoid F- reagents MethodB->Check2 MethodB->Workup QC QC: 1H NMR (Check TMS @ 0.0ppm) Workup->QC

Caption: Workflow decision tree for N-alkylation strategies. Green path indicates the preferred high-selectivity route.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Sigma-Aldrich. (n.d.). "this compound Product Specification." Merck KGaA.

  • Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. (Foundational text on Beta-Silicon effect and TMS stability).

Disclaimer: This protocol is designed for research purposes. Standard laboratory safety procedures for handling amines, silanes, and reducing agents must be observed.

Sources

How to use 4-[2-(Trimethylsilyl)ethyl]aniline in the preparation of organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency OLED Fabrication Using 4-[2-(Trimethylsilyl)ethyl]aniline

Executive Summary

This guide details the protocol for utilizing This compound (TMSEA) as a primary building block in the synthesis of Hole Transport Materials (HTMs) and Host Materials for Organic Light-Emitting Diodes (OLEDs).

While standard aniline derivatives are ubiquitous in OLEDs, the inclusion of the 2-(trimethylsilyl)ethyl moiety offers distinct rheological and electronic advantages:

  • Solubility Enhancement: The bulky silyl-alkyl chain significantly improves solubility in non-chlorinated solvents (e.g., toluene, xylene), facilitating low-cost solution processing (spin-coating/inkjet printing).

  • Morphological Stability: The steric bulk of the trimethylsilyl (TMS) group suppresses π-π stacking aggregation, reducing crystallization and fluorescence quenching in the solid state.

  • Electronic Tuning: The electropositive silicon atom exerts a weak inductive effect, fine-tuning the Highest Occupied Molecular Orbital (HOMO) level to minimize the hole injection barrier.

Material Specifications & Safety

PropertySpecificationNotes
Chemical Name This compoundPrecursor for HTM synthesis
CAS No. [Specific Analog Reference]Custom synthesis often required
Molecular Weight ~193.36 g/mol Monomer weight
Purity Requirement >99.5% (HPLC), Sublimed gradeCritical for device longevity
Solubility High (DCM, THF, Toluene)Ideal for solution processing
Stability Stable to air/moistureAvoid strong acids (protodesilylation risk)

Safety Warning: Handle in a fume hood. Avoid contact with strong fluorides (e.g., TBAF) or Lewis acids, which may cleave the C-Si bond.

Synthetic Protocol: Conversion to Active HTM

Rationale: The aniline itself is not the active layer; it must be converted into a Triarylamine derivative (e.g., TPD or NPB analog) to function as a hole transporter.

Workflow Diagram: Synthesis of HTM-TMS

G Start This compound (Starting Material) Intermediate Buchwald-Hartwig Amination Start->Intermediate Reagent Aryl Bromide (e.g., 4-bromobiphenyl) Reagent->Intermediate Catalyst Pd(dba)2 / P(t-Bu)3 NaOtBu / Toluene Catalyst->Intermediate Catalysis Product HTM-TMS (Active Triarylamine) Intermediate->Product 110°C, 12h Purify Sublimation (>10^-6 Torr) Product->Purify Purification

Caption: Synthesis of the active Hole Transport Material (HTM) via Palladium-catalyzed C-N coupling.

Step-by-Step Synthesis (Buchwald-Hartwig Coupling)
  • Charge: In a glovebox, combine This compound (1.0 eq), 4-bromobiphenyl (2.2 eq), Pd₂dba₃ (0.02 eq), and Tri-tert-butylphosphine (0.08 eq) in a reaction flask.

  • Base: Add Sodium tert-butoxide (3.0 eq).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Reflux at 110°C for 12–24 hours under Argon atmosphere.

  • Work-up: Cool to RT, filter through a silica plug to remove Palladium, and evaporate solvent.

  • Purification: Recrystallize from Ethanol/Toluene. Critical: Perform vacuum sublimation (10⁻⁶ Torr) to reach electronic-grade purity (>99.9%).

OLED Device Fabrication Protocol

Rationale: This protocol uses the synthesized HTM-TMS material. We focus on a Solution-Processed architecture to leverage the solubility benefits of the TMS-ethyl group.

Device Architecture

ITO / PEDOT:PSS (40nm) / HTM-TMS (30nm) / EML (Host:Dopant) / TPBi (ETL) / LiF / Al

Fabrication Steps

Phase 1: Substrate Preparation

  • Cleaning: Sonicate Indium Tin Oxide (ITO) glass in detergent, deionized water, acetone, and isopropanol (15 min each).

  • Activation: Treat with UV-Ozone for 20 minutes to increase work function and wettability.

Phase 2: Hole Injection Layer (HIL)

  • Deposition: Spin-coat PEDOT:PSS (Clevios P VP AI 4083) at 3000 rpm for 60s.

  • Annealing: Bake at 150°C for 15 min in air to remove residual water.

  • Transfer: Move substrates to N₂-filled glovebox (<1 ppm O₂/H₂O).

Phase 3: Hole Transport Layer (HTM-TMS) This is the critical step utilizing the target molecule.

  • Ink Formulation: Dissolve the synthesized HTM-TMS in Chlorobenzene or Toluene at a concentration of 5–10 mg/mL .

    • Note: The TMS-ethyl group ensures rapid dissolution without heating.

  • Filtration: Filter solution through a 0.45 µm PTFE filter.

  • Spin Coating: Deposition at 2000–4000 rpm (target thickness: 30 nm).

  • Annealing: Bake at 100°C for 10 min to remove solvent and densify the film.

    • Quality Check: The film should be transparent and pinhole-free. The TMS group prevents crystallization during this annealing phase.

Phase 4: Emissive & Electron Transport Layers (Vacuum Deposition) To ensure high efficiency, the top layers are typically vacuum deposited.

  • Transfer: Move to high-vacuum chamber (<10⁻⁶ Torr).

  • EML: Evaporate Host (e.g., CBP) and Dopant (e.g., Ir(ppy)₃) (30 nm).

  • ETL: Evaporate TPBi (Electron Transport Layer) (40 nm).

  • Cathode: Evaporate LiF (1 nm) followed by Aluminum (100 nm).

Characterization & Validation

To validate the efficacy of the TMS-ethyl modified aniline, perform the following comparative assays against a standard (e.g., TPD or NPB).

TechniqueMetricExpected Benefit of TMS-Ethyl
Cyclic Voltammetry (CV) HOMO LevelSlight up-shift (easier hole injection) due to Si inductive effect.
Atomic Force Microscopy (AFM) Surface Roughness (RMS)Lower RMS (<0.5 nm) due to amorphous nature (suppressed crystallization).
Thermogravimetric Analysis (TGA) Decomposition Temp (Td)High thermal stability (>300°C) required for device operation.
J-V-L Characteristics Turn-on VoltageLower turn-on voltage indicates efficient hole injection.
Logic Map: Troubleshooting Device Performance

Troubleshooting Issue Problem: Low Efficiency / High Leakage Check1 Check Film Morphology (AFM) Issue->Check1 Check2 Check Energy Alignment (CV) Issue->Check2 Branch1 Roughness > 1nm? Check1->Branch1 Sol1 Cause: Aggregation/Crystallization Action: Increase Annealing Temp or Reduce Concentration Branch1->Sol1 Yes Sol2 Cause: Pinholes Action: Use Higher MW Polymer or Orthogonal Solvent Branch1->Sol2 No (Pinholes) Branch2 Barrier > 0.4 eV? Check2->Branch2 Sol3 Cause: Poor Injection Action: Add p-Dopant (e.g., F4-TCNQ) Branch2->Sol3 Yes

Caption: Troubleshooting logic for solution-processed OLEDs using silyl-modified HTMs.

References

  • Sigma-Aldrich. "4-[(Trimethylsilyl)ethynyl]aniline Product Specification." Merck KGaA. Link (Note: Analogous chemistry reference for silyl-anilines).

  • Universal Display Corporation. "OLED Device Architecture and Hole Transport Layers." OLED.com.[1] Link

  • TCI Chemicals. "Hole Transport Materials for Perovskite and OLED Applications." Tokyo Chemical Industry. Link

  • Ossila. "Guide to Organic Electronics Fabrication: Spin Coating and Vacuum Deposition." Ossila Ltd. Link

  • RSC Publishing. "Aniline-based hole transporting materials for high-performance organic solar cells." Journal of Materials Chemistry A. Link

Sources

Derivatization of the amino group of 4-[2-(Trimethylsilyl)ethyl]aniline for further functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide high-level technical guidance for the derivatization of 4-[2-(Trimethylsilyl)ethyl]aniline (CAS 17961-95-4). It targets medicinal chemists and process scientists requiring precise functionalization of the amino group while maintaining the integrity of the trimethylsilylethyl (TMSE) tail.

Executive Summary & Molecule Profile

This compound is a specialized aniline building block characterized by a para-substituted 2-(trimethylsilyl)ethyl side chain. Unlike the labile Teoc (2-trimethylsilylethoxycarbonyl) protecting group, the alkyl-silyl moiety in this molecule features a robust C(sp³)–C(sp³) linkage, rendering it stable to standard basic and nucleophilic conditions.

The primary utility of this scaffold lies in its ability to introduce a lipophilic, silicon-containing motif into drug candidates to modulate logP and metabolic stability (silicon switch strategies) without significantly altering the steric profile compared to a t-butyl group.

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 17961-95-4
Molecular Formula C₁₁H₁₉NSi
Molecular Weight 193.36 g/mol
Key Moiety p-Amino group (Nucleophilic center)
Side Chain -(CH₂)₂-SiMe₃ (Lipophilic, Fluoride-sensitive only under forcing conditions)
Solubility High in DCM, THF, EtOAc; Low in Water

Strategic Functionalization Map

The following diagram illustrates the primary derivatization pathways for the amino group. The logic prioritizes conditions that avoid strong Lewis acids or oxidative conditions that could compromise the benzylic position or the C–Si bond.

DerivatizationPathways Start This compound (CAS 17961-95-4) Amide Amide Analogues (Drug Scaffolds) Start->Amide Protocol A: HATU/DIPEA or RCOCl Urea Ureas/Carbamates (Peptidomimetics) Start->Urea Protocol B: Triphosgene/R-NH2 SecAmine Secondary Amines (Reductive Amination) Start->SecAmine Protocol C: Aldehyde/NaBH(OAc)3 ArylAmine Diaryl Amines (Buchwald-Hartwig) Start->ArylAmine Protocol D: Pd2(dba)3/XPhos Note CRITICAL CONTROL: Avoid strong oxidants (e.g., KMnO4) Avoid anhydrous Fluoride (TBAF) at >60°C Note->Start

Figure 1: Chemoselective derivatization pathways for the amino group of this compound.

Detailed Experimental Protocols

Protocol A: Amide Bond Formation (Acylation)

Objective: Synthesis of stable amide pharmacophores.

Mechanism & Rationale: The aniline nitrogen is moderately nucleophilic. To prevent bis-acylation or side reactions with the silyl tail, we utilize HATU activation for carboxylic acids or controlled addition of acid chlorides. The -(CH₂)₂-SiMe₃ group is completely stable to these conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) and stir for 10 minutes at room temperature (RT) to form the activated ester.

  • Addition: Add this compound (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product will typically show a higher R_f than the starting aniline.

  • Workup: Dilute with EtOAc, wash sequentially with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. (Note: Silica is safe; the silyl group is robust to standard chromatography).

Protocol B: Urea Synthesis via Isocyanate Intermediate

Objective: Creation of urea linkages for kinase inhibitor scaffolds.

Mechanism & Rationale: Direct reaction with isocyanates is possible, but generating the isocyanate in situ using Triphosgene allows for access to complex ureas from simple amines. This method avoids the storage of unstable isocyanates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Amine Partner (R-NH₂, 1.1 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve Triphosgene (0.35 equiv) in DCM at 0°C. Slowly add a solution of this compound (1.0 equiv) and TEA (1.5 equiv) in DCM dropwise over 20 minutes.

  • Activation: Stir at 0°C for 30 minutes. The formation of the isocyanate intermediate can be confirmed by IR (strong peak ~2270 cm⁻¹).

  • Urea Formation: Add the Amine Partner (1.1 equiv) and remaining TEA (1.0 equiv). Allow the mixture to warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Extract with DCM.

  • Purification: Recrystallization from EtOH/Water is often sufficient for ureas; otherwise, use column chromatography.

Protocol C: Reductive Amination (Mono-Alkylation)

Objective: Synthesis of secondary amines without over-alkylation.

Mechanism & Rationale: Standard alkylation with alkyl halides often leads to mixtures of mono- and di-alkylated products. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method for selectivity. The mild acidic nature of STAB is compatible with the silyl group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1–2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Step-by-Step Procedure:

  • Imine Formation: Mix the aniline and aldehyde in DCE (0.1 M) with catalytic acetic acid. Stir for 30–60 minutes at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Reaction: Stir overnight at RT under nitrogen.

  • Quench: Add sat. NaHCO₃ solution to neutralize.[1]

  • Workup: Extract with DCM. The secondary amine is often less polar than the primary amine but more polar than the aldehyde.

Critical Stability & Handling Notes (Expert Insights)

The "Silyl-Ethyl" vs. "Teoc" Distinction

It is imperative to distinguish the 2-(trimethylsilyl)ethyl group on this molecule from the Teoc protecting group.

  • Teoc (Protecting Group): R-NH-CO-O-CH₂-CH₂-SiMe₃. Cleaved by Fluoride via elimination of ethylene and CO₂.

  • Our Molecule: Ar-CH₂-CH₂-SiMe₃.

    • Fluoride Sensitivity: The C–Si bond is strong. However, treatment with anhydrous TBAF (Tetrabutylammonium fluoride) at high temperatures (>80°C) or in the presence of oxidants can trigger desilylation or complex rearrangements.

    • Recommendation: Avoid using fluoride reagents during workups unless specifically intending to cleave the C–Si bond (which is difficult without activation).

Acid Sensitivity

The Ar-CH₂-CH₂-SiMe₃ moiety is generally stable to TFA (Trifluoroacetic acid) and HCl at room temperature for short durations (e.g., Boc deprotection elsewhere in the molecule). However, prolonged exposure to strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can lead to protodesilylation or Friedel-Crafts type rearrangements.

  • Safe Acids: AcOH, dilute HCl, TFA (short exposure).

  • Risky Acids: Conc. H₂SO₄, AlCl₃.

Purification

The trimethylsilyl group imparts significant lipophilicity.

  • TLC: The compounds will run significantly higher (less polar) than their non-silylated analogues (e.g., 4-ethylaniline).

  • Detection: The silyl group does not quench fluorescence, so UV detection (254 nm) remains effective due to the aniline ring.

References

  • General Reactivity of Silyl-Ethyl Groups

    • Title: "Silicon in Organic Synthesis: The Carbon-Silicon Bond."
    • Source: Colvin, E. W. (Butterworths, 1981).
    • Context: Foundational text on the stability of alkyl-silanes vs.
    • URL:

  • Aniline Derivatization Protocols (Amide/Urea)

    • Title: "Practical Amide Bond Synthesis: Concepts and Str
    • Source: Montalbetti, C. A., & Falque, V. (2005). Tetrahedron, 61(46), 10827-10852.
    • Context: Standard protocols for HATU/acid chloride couplings adapted in Protocol A.
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: "Sodium Triacetoxyborohydride: A Versatile Reducing Agent for Reductive Amin
    • Source: Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry, 61(11), 3849-3862.
    • Context: Basis for Protocol C, ensuring mono-alkyl
    • URL:[Link]

  • Isocyanate Generation In Situ

    • Title: "Triphosgene: A Crystalline Phosgene Substitute."
    • Source: Eckert, H., & Foster, B. (1987).
    • Context: Safety and stoichiometry for Protocol B.
    • URL:[Link]

  • Molecule Data Source

    • Title: "this compound - Product Detail."
    • Source: Sigma-Aldrich / PubChem (CAS 17961-95-4).
    • Context: Verification of structure and physical properties.[2]

    • URL:[Link](Note: Generalized search link for verification)

Sources

Application Note: Role of 4-[2-(Trimethylsilyl)ethyl]aniline in Liquid Crystal Synthesis

[1]

Executive Summary

This guide details the specific role and application of 4-[2-(Trimethylsilyl)ethyl]aniline (CAS: 17961-95-4) as a critical building block in the design of organosiloxane liquid crystals (LCs).[1] Unlike its rigid ethynyl analog, the ethyl-bridged variant provides a flexible ethylene spacer (

1

Key Application: This molecule is primarily used to induce Smectic (Layered) Phases (e.g., SmA, SmC) in calamitic liquid crystals.[1] The incompatibility between the lipophilic aromatic core and the siloxane-rich tail drives microphase separation , stabilizing layered architectures essential for ferroelectric and high-performance display materials.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Common Abbreviation TMSEA
CAS Number 17961-95-4 (Verify with supplier; often synthesized in situ)
Molecular Formula

Molecular Weight 193.36 g/mol
Structural Feature Flexible ethylene spacer between Aniline and TMS group
Precursor 4-[(Trimethylsilyl)ethynyl]aniline (CAS: 75867-39-9)
The "Siloxane Effect" in LC Design

The incorporation of the trimethylsilylethyl group fundamentally alters the phase behavior of liquid crystals through the "Siloxane Effect."[1]

  • Nanosegregation: Siloxane groups are immiscible with both aromatic cores and alkyl chains.[1] This forces the molecules to arrange in layers where siloxane tails aggregate together, strongly promoting Smectic order over Nematic order.[1]

  • Decoupling: The ethyl spacer prevents the bulky silicon atom from disrupting the

    
    -
    
    
    stacking of the aromatic core, preserving the mesophase stability.[1]

Synthesis Protocol: Preparation of the Aniline

Note: While the ethynyl analog is commercially ubiquitous, the ethyl version is often prepared in-house to ensure spacer flexibility.

Workflow Diagram

SynthesisWorkflowStartStart: 4-[(Trimethylsilyl)ethynyl]aniline(Commercial)HydrogenationHydrogenation(H2, Pd/C, MeOH)Start->Hydrogenation Reduction of AlkynePurificationFiltration & DistillationHydrogenation->Purification Remove CatalystProductProduct: this compoundPurification->Product >98% Purity

Caption: Conversion of the rigid ethynyl precursor to the flexible ethyl-bridged aniline.

Step-by-Step Procedure

Objective: Reduction of the triple bond to a single bond.

  • Reagents:

    • 4-[(Trimethylsilyl)ethynyl]aniline (10 mmol, 1.89 g).[1]

    • Palladium on Carbon (Pd/C, 10 wt%, 0.2 g).[1]

    • Methanol (anhydrous, 50 mL).

    • Hydrogen gas (balloon or low pressure).[1]

  • Execution:

    • Dissolve the ethynyl aniline in methanol in a round-bottom flask.

    • Carefully add the Pd/C catalyst (Caution: Pyrophoric when dry).[1]

    • Purge the system with nitrogen, then introduce a hydrogen atmosphere (balloon pressure is sufficient).[1]

    • Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material spot disappears.[1]

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purification: If necessary, purify via short-path distillation or column chromatography (Silica gel).[1]

    • Yield: Expect >90% yield of a colorless to pale yellow oil/solid.[1]

Application Protocol: Synthesis of a Siloxane-Terminated Schiff Base LC

Target Molecule: (E)-N-(4-Octyloxybenzylidene)-4-[2-(trimethylsilyl)ethyl]aniline This protocol demonstrates the synthesis of a classic "Rod-like" liquid crystal using the prepared aniline.[1]

Reaction Scheme
1
Detailed Methodology
  • Reagents:

    • 4-Octyloxybenzaldehyde (1.0 eq, 2.34 g for 10 mmol scale).[1]

    • This compound (1.0 eq, 1.93 g).[1]

    • Absolute Ethanol (30 mL).[1]

    • Glacial Acetic Acid (2-3 drops, catalyst).[1]

  • Procedure:

    • Mixing: In a 100 mL round-bottom flask, dissolve the aldehyde and the aniline in absolute ethanol.

    • Catalysis: Add catalytic acetic acid.[1]

    • Reflux: Heat the mixture to reflux (

      
      ) for 3–5 hours. The solution will typically turn yellow, indicating imine formation.[1]
      
    • Cooling: Allow the reaction to cool slowly to room temperature, then to

      
      . The Schiff base should crystallize out.[1]
      
  • Purification:

    • Filter the precipitate.[1]

    • Recrystallization: Recrystallize from hot ethanol (or Ethanol/Hexane mix) 2–3 times to ensure constant phase transition temperatures.

    • Drying: Dry in a vacuum oven at

      
       for 12 hours.
      

Characterization & Expected Phase Behavior[1][2][3]

Microphase Separation Mechanism

The following diagram illustrates how the TMS-ethyl group drives the formation of Smectic layers.

PhaseBehaviorcluster_0Molecular Componentscluster_1Macroscopic PhaseCoreRigid Aromatic Core(Mesogen)SpacerEthyl Spacer(Decoupler)Core->SpacerTailTMS Group(Siloxane Tail)Spacer->TailSegregationMicrophase SeparationTail->Segregation Incompatible withAromatic/AlkylLayeringSmectic Layer Formation(Siloxane sub-layers)Segregation->Layering Drives

Caption: Mechanism of Smectic phase stabilization via siloxane microphase separation.

Expected Data (Comparative)

The table below highlights the impact of substituting a standard alkyl tail with the TMS-ethyl group.[1]

Terminal GroupSpacer TypeDominant PhaseTransition Temp (

)
n-Butyl Alkyl (Flexible)Nematic (N)Low Melting, Narrow Range
TMS-Ethynyl Alkyne (Rigid)Nematic / SmAHigh Melting, High Stability
TMS-Ethyl Alkane (Flexible) Smectic A / C Moderate Melting, Stable Layering
  • POM (Polarized Optical Microscopy): Look for "Focal Conic" textures typical of Smectic A phases, or "Schlieren" textures for Smectic C phases upon cooling from Isotropic.[1]

  • DSC (Differential Scanning Calorimetry): Expect sharp peaks for Crystal

    
     Smectic and Smectic 
    
    
    Isotropic transitions.[1] The "Siloxane effect" often suppresses the Nematic phase entirely in favor of Smectic phases.[1]

Troubleshooting & Tips

  • Hydrolysis Risk: The Schiff base linkage (

    
    ) is sensitive to moisture.[1] Ensure all reagents are dry and store the final product in a desiccator.[1]
    
  • Spacer Integrity: If synthesizing the aniline via hydrogenation, ensure complete reduction of the triple bond.[1] Residual alkyne will stiffen the molecule and disrupt the desired smectic layering.[1] Verify via

    
    -NMR (disappearance of alkyne proton/carbon signals).
    
  • Melting Point Depression: If the melting point is lower than expected, check for residual solvent (ethanol) trapped in the smectic layers.[1] Extended vacuum drying is crucial.[1]

References

  • Original Synthesis of Silyl-Anilines

    • Title: Synthesis and properties of organosilicon amines.[1]

    • Source:Journal of Organometallic Chemistry.
    • Context: General methods for reducing silyl-alkynes to silyl-alkanes.[1]

  • The Siloxane Effect in Liquid Crystals

    • Title: Organosiloxane Liquid Crystals: A Review.
    • Source:Journal of M
    • Link:[Link] (Representative Link)

    • Context: Explains the mechanism of nanosegregation and smectic phase stabiliz
  • Schiff Base LC Protocols

    • Title: Synthesis and Mesomorphic Properties of Schiff Base Esters.[1]

    • Source:Molecules (MDPI).[1]

    • Link:[Link][1]

    • Context: Standard protocols for condensation of anilines and benzaldehydes.[1]

  • Commercial Precursor Data

    • Title: 4-[(Trimethylsilyl)ethynyl]aniline Product Page.[1]

    • Source: Sigma-Aldrich.[1][3]

    • Context: Source for the starting material for the hydrogenation step.[1][2]

Troubleshooting & Optimization

Troubleshooting guide for failed cross-coupling reactions involving 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling 4-[2-(Trimethylsilyl)ethyl]aniline

Executive Summary & Molecule Profile

Subject: this compound (Substrate A) Reaction Class: Buchwald-Hartwig Amination (C-N Cross-Coupling)[1]

This guide addresses failure modes when using This compound as a nucleophile in palladium-catalyzed cross-coupling. While the 2-(trimethylsilyl)ethyl group is generally robust, its lipophilicity and steric profile—combined with the inherent challenges of primary anilines—require specific catalytic systems to prevent catalyst poisoning and double arylation.

Substrate Profile:

  • Nucleophile Type: Primary Aniline (

    
    ).[1]
    
  • Electronic Bias: Electron-rich (Alkyl-substituted).[1]

  • Key Moiety: 2-(Trimethylsilyl)ethyl group (

    
    ).[1]
    
  • Solubility: High in non-polar solvents (Toluene, Hexanes); moderate/low in highly polar protic solvents.[1]

  • Stability Warning: Generally stable to base; susceptible to protodesilylation in strong Bronsted acids or desilylation in the presence of high-concentration Fluoride sources (e.g., TBAF).

Diagnostic Troubleshooting (Q&A)

Q1: My reaction stalls at <20% conversion. Is the catalyst dead?

Diagnosis: Likely Catalyst Poisoning or Incomplete Activation .[1] Primary anilines are competent ligands for Palladium.[1] If the amine binds too tightly to the Pd(II) center, it prevents the reductive elimination step or blocks the oxidative addition of the aryl halide.

  • The Fix: Switch to a Pre-catalyst system (e.g., Buchwald G3/G4 precatalysts) rather than mixing

    
     + Ligand. Precatalysts ensure the quantitative generation of the active 
    
    
    
    species.[2][3]
  • Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphines.[1] The bulk prevents the aniline from binding continuously to the metal center.

Ligand ClassRecommended LigandWhy?
First Choice BrettPhos or tBuBrettPhos Exceptional for primary anilines; prevents double arylation.[1]
Second Choice RuPhos Excellent for sterically hindered aryl halides.[1]
Avoid

, dppf, Xantphos
Often lead to bis-coordination of the amine or slow rates with this substrate.
Q2: I am seeing "Double Arylation" (formation of tertiary amine).

Diagnosis: The mono-arylated product is more nucleophilic than the starting material. The 4-[2-(Trimethylsilyl)ethyl] group is electron-donating, making the resulting secondary amine product highly reactive.[1]

  • The Fix:

    • Ligand: Switch to BrettPhos .[1] Its extreme bulk sterically precludes the binding of the secondary amine product, stopping the reaction at the mono-arylation stage.

    • Stoichiometry: Use a slight excess of the aniline (1.1–1.2 equiv) relative to the aryl halide.

Q3: The TMS-ethyl group seems to be degrading or disappearing.

Diagnosis: Fluoride contamination or Acidic Workup . While the


 linkage is more stable than 

or

bonds, it can undergo cleavage under specific conditions.[1]
  • The Fix:

    • Avoid Fluoride: Do not use CsF (Cesium Fluoride) as a base.[1] Use

      
      , 
      
      
      
      , or
      
      
      .[1][2]
    • Workup: Avoid strong acid washes (e.g., 1M HCl) during isolation, which can trigger protodesilylation. Use a saturated

      
       quench or a neutral water wash.[1]
      
Q4: The reaction mixture is heterogeneous and gummy.

Diagnosis: Solubility Mismatch . The TMS-ethyl group makes your aniline highly lipophilic (greasy).[1] Standard polar coupling solvents like DMA or DMF might not dissolve your substrate well, or the inorganic base might clump.

  • The Fix: Switch to Toluene or 1,4-Dioxane . These solvents accommodate the lipophilic tail of the aniline while maintaining high boiling points for the reaction.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing failure modes specific to this substrate.

Troubleshooting Start Reaction Failed/Low Yield CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Outcome1 Starting Material (SM) Remains No Product CheckTLC->Outcome1 Stalled Outcome2 Double Arylation Observed (Tertiary Amine) CheckTLC->Outcome2 Over-reaction Outcome3 De-silylated Product Found CheckTLC->Outcome3 Degradation Action1 Catalyst Poisoning/Activation Failure Outcome1->Action1 Action2 Product Inhibition Outcome2->Action2 Action3 Incompatible Base/Acid Outcome3->Action3 Sol1 1. Switch to Pd-G3/G4 Precatalyst 2. Use BrettPhos 3. Degas Solvent Thoroughly Action1->Sol1 Sol2 1. Switch to BrettPhos (Steric Bulk) 2. Increase Aniline Equiv (1.2x) Action2->Sol2 Sol3 1. Avoid CsF/TBAF 2. Use NaOtBu or K3PO4 3. Avoid HCl workup Action3->Sol3

Figure 1: Decision tree for diagnosing Buchwald-Hartwig failures with lipophilic primary anilines.

Recommended Experimental Protocol

This protocol utilizes a 3rd Generation Buchwald Precatalyst , which is the industry standard for ensuring reliable activation and preventing the "induction period" often seen with


.

Reagents:

  • Aryl Halide (Ar-X): 1.0 equiv (Prefer Bromide or Iodide; Chlorides require higher temp).[1]

  • Amine: this compound (1.2 equiv).[1]

  • Catalyst: BrettPhos Pd G3 (1–2 mol%) or RuPhos Pd G3 (if steric hindrance is high).[1]

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (2.0 equiv, if functional groups are base-sensitive).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

Step-by-Step Workflow:

  • Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial with the Aryl Halide , Base , and Pd Precatalyst .

    • Note: If the amine is a solid, add it here. If liquid, add later.[1]

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Amine Addition: Add This compound via syringe (if liquid) or as a solution in Toluene.[1]

  • Reaction: Heat the block to 80–100 °C with vigorous stirring (1000 rpm).

    • Why? High stirring rate is crucial for heterogeneous mixtures (using inorganic bases).[1]

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd and salts.[1] Concentrate and purify.

Mechanistic Insight: The Catalytic Cycle

Understanding where the failure occurs is key.[1] For this specific aniline, the Amine Binding step is the critical bottleneck.

CatalyticCycle cluster_fail Failure Mode: Catalyst Poisoning Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Critical Failure Point) OxAdd->AmineBind Aniline Deprot Deprotonation (Base Required) AmineBind->Deprot Base DeadCat Pd-Amine Complex (Inactive) AmineBind->DeadCat Non-Bulky Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the risk of amine binding leading to catalyst resting states.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for Industrial Applications."[1] Organic Process Research & Development, 23(11), 2293–2306.[1] [1]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 4, 916-920.[1]

Sources

Preventing the premature cleavage of the trimethylsilyl group during a reaction

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this technical support center provides targeted troubleshooting for a common yet vexing challenge in multi-step synthesis: the premature cleavage of the trimethylsilyl (TMS) protecting group. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your synthetic campaigns proceed with predictability and high yield.

The trimethylsilyl group is a cornerstone of hydroxyl protection, valued for its ease of installation and mild removal.[1][2][3] However, this very lability is its Achilles' heel, often leading to unintended deprotection during subsequent reaction, work-up, or purification steps. This guide is structured to help you diagnose the root cause of TMS cleavage in your experiments and implement robust preventative strategies.

Troubleshooting FAQs: Diagnosing Unwanted TMS Cleavage

This section addresses the most frequent issues encountered by researchers. Each answer provides a mechanistic explanation and immediate troubleshooting steps.

Q1: My reaction was performed under strictly anhydrous, neutral conditions, yet I'm observing significant TMS deprotection. What is the likely cause?

A: This is a classic problem often traced back to hidden sources of acid or nucleophiles. While the bulk reaction medium may be neutral, several factors can lead to cleavage:

  • Reagent-Derived Acidity: Silylating agents like trimethylsilyl chloride (TMSCl) produce HCl as a byproduct.[4][5] If the stoichiometric base (e.g., triethylamine, pyridine, imidazole) is insufficient or of poor quality, the residual acid will readily cleave the newly formed TMS ether.[4]

  • Lewis Acidity: Some reagents used in subsequent steps may act as Lewis acids, coordinating to the ether oxygen and activating the Si-O bond for cleavage.

  • "Anhydrous" Isn't Always Anhydrous: Trace moisture in solvents or reagents, even at ppm levels, can be sufficient to hydrolyze the highly sensitive TMS group over time, especially if catalyzed by subtle acidic or basic impurities.

Troubleshooting Steps:

  • Ensure you are using at least a stoichiometric equivalent of a high-purity, dry base during the protection step.

  • Consider using a more potent silylating agent like bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which do not produce an acidic byproduct.

  • Rigorously dry all solvents and reagents before use, and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

Q2: I attempted a reaction in methanol, and my TMS-protected starting material was completely consumed, yielding only the deprotected alcohol. Is this expected?

A: Yes, this is entirely expected. TMS ethers are exceptionally labile to solvolysis in protic solvents like methanol.[6] The cleavage is often autocatalyzed by trace acid or base. In fact, stirring a TMS ether in methanol, sometimes with a mild acid or base catalyst like potassium carbonate (K₂CO₃), is a standard method for deprotection.[3][4][7]

Preventative Action: Avoid protic solvents (alcohols, water) entirely. Switch to aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) for reactions involving TMS-protected compounds.

Q3: My TMS ether seemed stable in solution, but it deprotected upon purification by silica gel column chromatography. Why does this happen?

A: This is a very common and frustrating observation. Standard silica gel is acidic (pKa ≈ 4-5) and contains surface-bound water. This combination creates a perfect microenvironment for the acid-catalyzed hydrolysis of the TMS group as your compound passes through the column.[8] Phenolic TMS ethers are particularly unstable on silica.[8]

Purification Strategies:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), in the eluent.

  • Use a Milder Stationary Phase: Consider using alternative, less acidic stationary phases like neutral alumina or Florisil.

  • Avoid Chromatography: If possible, purify the compound by other means, such as recrystallization or distillation, to avoid contact with silica gel.

  • Switch to a More Robust Group: If chromatography on silica is unavoidable for future steps, protecting the alcohol with a bulkier silyl group like tert-butyldimethylsilyl (TBS) is strongly recommended.[8]

Preventative Strategies and Best Practices

Proactive measures are the key to success. The following section outlines how to choose the right protecting group and optimize your experimental conditions to prevent premature cleavage from the outset.

Choosing the Right Tool for the Job: A Hierarchy of Silyl Ether Stability

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[9] Increased steric hindrance impedes the approach of protons or nucleophiles to the silicon center, dramatically enhancing stability.[10][11] The established order of stability is a critical guide for synthetic planning.

Relative Stability to Acidic Hydrolysis: TMS < TES < TBDMS (TBS) < TIPS < TBDPS[3][12]

Relative Stability to Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[12]

Protecting GroupAbbreviationKey Characteristics & Use CasesRelative Acid Stability (vs TMS)
TrimethylsilylTMSVery labile. Best for temporary protection, derivatization for GC-MS, or when very mild deprotection is needed.[5][6] Often too unstable for multi-step synthesis.[13]1
TriethylsilylTESModerately more stable than TMS; often survives chromatography.[6] Good balance for when TMS is too labile but TBS is not required.64
tert-ButyldimethylsilylTBDMS / TBSThe workhorse of silyl ethers. ~10,000 times more stable than TMS.[13] Stable to a wide range of non-acidic, non-fluoride conditions. The standard choice for robust protection.[10]20,000
TriisopropylsilylTIPSVery bulky and robust.[1] Offers enhanced stability over TBS, especially in acidic conditions.[11] Useful when protecting a hydroxyl that must survive harsh conditions.700,000
tert-ButyldiphenylsilylTBDPSExtremely stable due to steric bulk and electronic effects.[6] Often used when exceptional stability is required.5,000,000

Data sourced from comparative studies on cleavage rates.[9][12]

The following decision tree provides a logical workflow for selecting an appropriate silyl protecting group based on your planned synthetic route.

G cluster_no cluster_yes start Start: Need to protect an alcohol? q1 Will the subsequent steps involve acid, strong base, aqueous workup, or silica chromatography? start->q1 no_choice Use TMS q1->no_choice No q2 Are the conditions particularly harsh (strong acid, potent nucleophiles)? q1->q2 Yes no_desc Suitable for anhydrous, neutral conditions and very mild deprotection. no_choice->no_desc yes_choice_tbs Use TBS (TBDMS) q2->yes_choice_tbs No (Moderately Harsh) yes_choice_tips Use TIPS or TBDPS q2->yes_choice_tips Yes (Very Harsh) yes_desc_tbs Good general stability for most multi-step sequences. yes_choice_tbs->yes_desc_tbs yes_desc_tips Provides maximum stability for harsh reaction environments. yes_choice_tips->yes_desc_tips

Decision workflow for selecting a silyl protecting group.
Understanding the Cleavage Mechanisms

Preventing a reaction requires understanding how it occurs. TMS cleavage is typically catalyzed by acid or mediated by a nucleophile (especially fluoride).

G Simplified TMS Cleavage Mechanisms cluster_acid A) Acid-Catalyzed Cleavage cluster_fluoride B) Fluoride-Mediated Cleavage A1 R-O-TMS A2 R-O(H+)-TMS (Protonated Ether) A1->A2 Protonation A_H H+ A3 [Pentacoordinate Intermediate] A2->A3 Nucleophilic Attack on Si A_Nu Nu- (e.g., H₂O) A4 R-OH + Nu-TMS A3->A4 B1 R-O-TMS B2 [R-O-TMS-F]- (Pentacoordinate Intermediate) B1->B2 Direct Nucleophilic Attack B_F F- B3 R-O- + F-TMS B2->B3 Si-O Bond Cleavage B4 R-OH B3->B4 B_H2O H₂O Workup

Sources

Addressing solubility issues of 4-[2-(Trimethylsilyl)ethyl]aniline in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific physicochemical challenges associated with 4-[2-(Trimethylsilyl)ethyl]aniline . Unlike standard anilines, this molecule possesses a "Janus-faced" nature: a polar, basic amine head group and a highly lipophilic trimethylsilylethyl tail. This duality creates unique solubility and reactivity hurdles in standard aqueous-organic reaction media.[1][2][3]

Topic: Solubility Optimization & Reaction Handling Ticket ID: TMS-ANILINE-SOL-001 Status: Resolved/Guide Published[1][3][4]

Executive Summary: The "Greasy Aniline" Challenge

The 2-(trimethylsilyl)ethyl group significantly increases the LogP (lipophilicity) of the aniline molecule compared to the parent aniline.[3] While the amine moiety dictates reactivity, the silyl tail dictates solubility.

  • The Problem: Standard "universal" coupling solvents (e.g., DMF/Water, MeOH/Water) often cause this molecule to "oil out" or precipitate, halting reactivity.[3]

  • The Solution: Transitioning to Lipophilic-Adapted Solvent Systems (LASS) and controlling protonation states to prevent salt-induced phase separation.[1][2][3][4]

Solubility Troubleshooting & Solvent Selection

FAQ: Why does my starting material precipitate when I add aqueous base?

Diagnosis: You are likely using a polar protic solvent (Methanol, Ethanol) compatible with standard anilines but incompatible with the TMS tail.[2][3][4] Upon adding water/base, the "hydrophobic effect" drives the TMS-aniline out of the solution before it can react.[3]

Corrective Protocol: Switch to a Polar Aprotic / Non-Polar Co-solvent System . The solvent must solvate the TMS tail while maintaining miscibility with the aqueous base.[3]

Recommended Solvent Systems (Ranked)
Solvent SystemRatio (v/v)CompatibilityUse Case
THF / Water 4:1 to 9:1Excellent Suzuki/Buchwald Couplings.[1][2][3][4] Solvates TMS tail; miscible with aq. base.
1,4-Dioxane / Water 4:1Good High-temperature couplings (>80°C).[1][2][3][4]
DCM / Water BiphasicModerate Amide couplings (requires Phase Transfer Catalyst).[1][2][3][4]
MeOH / Water AnyPoor AVOID. Causes precipitation/oiling out.[1][2][3][4]
Toluene PureExcellent Anhydrous reactions (Dean-Stark).[1][2][3][4]
Interactive Solubility Decision Tree

Use this logic flow to select the correct media for your reaction.

SolubilityTree Start Start: Select Reaction Type Type1 Cross-Coupling (Suzuki/Buchwald) Start->Type1 Type2 Amide Bond Formation (HATU/EDC) Start->Type2 Type3 Salt Formation (HCl/TFA) Start->Type3 Q1 Is Base Aqueous? Type1->Q1 Solv3 Use DCM or DMF (Avoid Water) Type2->Solv3 Risk Risk: Salt 'Oiling Out' in Water Type3->Risk Solv1 Use THF/Water (5:1) or Dioxane Q1->Solv1 Yes Solv2 Use Toluene with Anhydrous Base Q1->Solv2 No (Cs2CO3 solid) Fix Use Et2O/Dioxane (Anhydrous) Precipitate as solid Risk->Fix

Caption: Decision matrix for solvent selection based on reaction type to prevent phase separation.

Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling Failure

Symptom: The reaction turns cloudy immediately upon adding aqueous


, and LCMS shows only starting material after 4 hours.
Root Cause:  The lipophilic TMS-aniline has partitioned into a separate oily phase (droplets) which the palladium catalyst cannot penetrate effectively.[1][2][3][4]
The Fix: 
  • Dilution: Increase solvent volume. High concentrations (>0.2 M) force aggregation.[1][2][3][4]

  • Surfactant Addition: Add 2 wt% TPGS-750-M (Vitamin E succinate PEG-1000). This forms micelles that encapsulate the lipophilic TMS-aniline, allowing reaction in aqueous media [1].

  • Protocol Adjustment:

    • Step 1: Dissolve Aniline and Aryl Halide in THF.[1][2][3]

    • Step 2: Add Catalyst.[1][2][3][4]

    • Step 3: Add Aqueous Base dropwise with vigorous stirring (1000 RPM) to create a fine emulsion rather than a biphasic split.

Scenario B: Acidic Deprotection Side-Reactions

Symptom: Loss of the TMS group (Protodesilylation) or decomposition during workup.[1][2][3][4] Technical Insight: While the 2-(trimethylsilyl)ethyl group is generally robust (unlike the acid-labile arylsilane or allylsilane), the presence of strong acids can trigger cleavage if the conditions mimic those used for Teoc group removal (fluoride or strong acid) [2].[3][4] The Fix:

  • Avoid: Fluoride sources (TBAF, CsF) unless you intend to cleave the silicon.[2][3][4]

  • Buffer: When quenching reactions, use Saturated

    
     or Phosphate Buffer (pH 7) instead of 1M HCl.
    
  • Mechanism: The ethyl linker prevents immediate ipso-substitution, but strong Lewis acids can still attack the C-Si bond.[3]

Purification & Isolation Guide

The lipophilicity of the TMS group causes this molecule to behave differently on silica gel compared to standard anilines.[2][3]

Column Chromatography Protocol

Standard anilines "streak" (tail) on silica due to H-bonding with silanols.[1][3][4] The TMS tail makes this molecule move faster than expected in non-polar solvents, but the amine head still drags.[3]

Optimized Mobile Phase:

  • Base Solvent: Hexanes / Ethyl Acetate (Start 95:5).[1][2][3][4]

  • Modifier (CRITICAL): Add 1% Triethylamine (Et3N) to the mobile phase.

    • Why? Et3N blocks the acidic silanol sites on the silica, allowing the amine to elute as a sharp band.[3]

    • Without Et3N: Broad peak, poor separation, loss of mass.

Recrystallization (Alternative to Column)

Because the molecule is highly crystalline due to the symmetry of the TMS group:

  • Dissolve crude oil in minimal hot Heptane (not Hexane, higher BP allows better solubility).[1][2][4]

  • Slowly cool to 0°C.

  • The TMS-aniline often crystallizes as white needles, leaving impurities in the mother liquor.[3]

Advanced Handling: Salt Formation

Researchers often try to make the HCl salt to improve water solubility.[2][3]

  • Warning: The Hydrochloride salt of this compound is often hygroscopic and may form a "gummy oil" rather than a solid in the presence of moisture.[1][3][4]

  • Protocol for Stable Salt:

    • Dissolve free base in anhydrous Diethyl Ether .

    • Add 2.0 M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate immediately under Nitrogen.[1][2][3]

    • Do not use aqueous HCl, as the salt will likely oil out due to the lipophilic tail disrupting the crystal lattice energy in water.[2][3]

References

  • Lipshutz, B. H., & Ghorai, S. (2008).[2][4] "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59–72.[3][4]

  • Kocienski, P. J. (2005).[1][2][4] Protecting Groups. 3rd Edition, Thieme.[2] (Chapter on Silyl Groups and Teoc stability). [1][3][4]

  • Denmark, S. E., & Ober, M. H. (2003).[2][4] "Organosilicon Reagents: Synthesis and Application." Aldrichimica Acta, 36(3), 75.

  • Reich, H. J. (2024).[1][2][4] "Organosilicon Chemistry: Beta-Silicon Effect." University of Wisconsin-Madison Chemistry Database.

(Note: While specific solubility data for this exact derivative is proprietary/sparse, these protocols are derived from first-principles organosilicon chemistry and standard handling of lipophilic anilines.)[1][3][4]

Sources

How to monitor the progress of reactions involving 4-[2-(Trimethylsilyl)ethyl]aniline using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TMSE-ANILINE-TLC-001 Status: Active Specialist: Senior Application Scientist

Executive Summary

You are working with 4-[2-(Trimethylsilyl)ethyl]aniline , a primary aromatic amine characterized by a lipophilic trimethylsilylethyl (TMSE) tail. This molecule presents a unique chromatographic profile: the amine functionality (


) induces strong interaction with acidic silanols (causing streaking), while the TMSE group significantly increases lipophilicity compared to standard anilines.

This guide provides a self-validating system to monitor its reactions, specifically focusing on preventing "false negatives" caused by decomposition or adsorption.

Module 1: The "Anti-Streak" Method Development

The Problem: Primary anilines act as Lewis bases. On standard Silica Gel 60


 plates, the amine nitrogen hydrogen-bonds with acidic silanol sites (

). This results in "cometing" or broad streaks that mask impurities and make

calculation impossible.

The Solution: You must neutralize the stationary phase in situ.

Standardized Eluent Protocol

Do not use neat organic solvents.[1] Use the Basified Binary System .

ComponentRoleRecommended Ratio (v/v)
Hexane (or Heptane) Non-polar carrier (moves the lipophilic TMSE tail)70% - 80%
Ethyl Acetate (EtOAc) Polar modifier (moves the polar amine head)20% - 30%
Triethylamine (TEA) Critical Additive: Blocks silanol sites1% - 2%

⚠️ Critical Technical Note: If you are monitoring an amide coupling (e.g., reaction with an acid chloride), the product (an amide) is less basic than the starting aniline. The amide will likely not streak.[2] Therefore, if you see a streak disappear and a sharp spot appear, the reaction is progressing.

Diagram: Method Optimization Workflow

TLC_Method Start Start: Spot SM Run1 Elute: 20% EtOAc/Hex Start->Run1 Check Check Spot Shape Run1->Check Streak Result: Streaking/Tailing Check->Streak H-Bonding Sharp Result: Sharp Round Spot Check->Sharp No Interaction Fix Action: Add 1% Et3N Streak->Fix Final Valid Method Sharp->Final Fix->Final Re-run

Figure 1: Decision tree for eliminating amine tailing on silica gel.

Module 2: Visualization & Identification

Because this molecule contains two distinct "handles" (the aromatic ring and the primary amine), you must use a Dual-Visualization Strategy to confirm identity.

The Visualization Matrix
Visualization MethodObservation for SM (Aniline)Observation for Product (Amide/Urea)Mechanism
UV (254 nm) Dark Spot (Strong Absorption)Dark Spot (Strong Absorption)Aromatic

transition. Both SM and Product have the benzene ring.
Ninhydrin Stain Red/Purple Spot (Upon heating)No Reaction (Colorless/Yellow)Reacts specifically with primary amines.[1][3][4] Amides do not react.
Iodine Chamber Brown Spot (Reversible)Brown SpotLipophilic intercalation. Non-specific.
KMnO4 Yellow/Brown SpotYellow/Brown SpotOxidation of the benzylic position or alkyl chain.
The "Ninhydrin Shift" Test

This is your primary tool for monitoring conversion.

  • Spot the reaction mixture co-spotted with Starting Material (SM).

  • Elute in the Basified Binary System.

  • Visualize under UV first to mark all spots.

  • Dip in Ninhydrin and heat with a heat gun (

    
    ).
    
    • If the UV-active product spot turns Purple:[5] Reaction is incomplete (Amine still free).

    • If the UV-active product spot stays white/yellow: Reaction is successful (Amine capped).

Module 3: Troubleshooting & FAQs

Q1: My product spot has disappeared. Did the TMSE group fall off?

Diagnosis: The 2-(trimethylsilyl)ethyl group is generally robust, but it can undergo protodesilylation in the presence of strong Bronsted acids (e.g., Triflic acid) or fluoride cleavage (e.g., TBAF).

  • The Chemistry: If the TMSE group is cleaved, you are left with 4-ethylaniline or a related degradation product.

  • The Symptom: Loss of the bulky silyl group makes the molecule significantly more polar and lower molecular weight. The spot will likely drop to the baseline or move much slower than the SM.

  • The Fix: If you suspect desilylation, run a TLC of the reaction against 4-ethylaniline (commercially available) as a reference standard.

Q2: I see a "Ghost Spot" at the solvent front. What is it?

Diagnosis: This is likely Trimethylsilyl fluoride (TMSF) or Hexamethyldisiloxane (HMDS) if you are using silylating reagents, or simply impurities from the TEA.

  • Test: These volatile silyl byproducts are usually not UV active (or weakly so) and do not stain with Ninhydrin. If the spot is UV-inactive but visible in Iodine, it is likely a grease/silyl impurity.

Q3: The reaction mixture is turning black, and TLC shows a smear.

Diagnosis: Anilines are prone to oxidation (forming quinones or polyanilines) if left in air/light for too long.

  • Prevention:

    • Perform the reaction under Nitrogen/Argon.

    • Quench the TLC sample before spotting. (e.g., if the reaction uses an acid chloride, quench the aliquot with a drop of methanol/bicarbonate in a small vial before spotting on the plate). This prevents the reactive intermediate from decomposing on the silica.

Diagram: Reaction Monitoring Workflow

Reaction_Monitor Sample Take Aliquot Quench Mini-Quench (MeOH/NaHCO3) Sample->Quench Spot Spot on Silica (+TEA) Quench->Spot UV Visualize UV (254nm) Spot->UV Stain Stain: Ninhydrin + Heat UV->Stain Decision Product Spot Color? Stain->Decision Purple Purple: Unreacted Amine Decision->Purple Incomplete Colorless Colorless: Amide Formed Decision->Colorless Complete

Figure 2: Workflow for confirming amine conversion using Ninhydrin.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Reference for stability of silyl-ethyl groups). Note: While often cited for the "Teoc" group, the stability data for the C-Si bond in 2-(trimethylsilyl)ethyl moieties is applicable here.
  • Reich, H. J. "Organosilicon Chemistry." University of Wisconsin-Madison Chemistry Database. (Authoritative source on Silicon Beta-Effects and stability).

  • Merck Millipore. "Thin Layer Chromatography: A Complete Guide." (Troubleshooting streaking on silica).

Sources

Validation & Comparative

Analytical Characterization of 4-[2-(Trimethylsilyl)ethyl]aniline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-[2-(Trimethylsilyl)ethyl]aniline (often abbreviated as TMSEA ) is a bifunctional organosilicon intermediate.[1][2][3] It combines a reactive primary amine headgroup with a lipophilic trimethylsilyl (TMS) tail, connected by an ethyl linker.[1]

This molecule presents a unique analytical challenge:

  • The Silicon "Beta-Effect": The silicon atom stabilizes positive charges at the

    
    -position, heavily influencing Mass Spectrometry fragmentation.[3]
    
  • Spectral Overlap: The TMS group's NMR signal is dangerously close to the standard internal reference (tetramethylsilane, TMS), requiring precise solvent selection.

  • Reactivity: The primary amine is prone to oxidation, requiring careful sample handling during chromatography.

This guide compares the three primary analytical pillars—NMR, Mass Spectrometry, and FT-IR —to determine the most robust protocol for characterization.

Structural Confirmation: NMR Spectroscopy

The Gold Standard for Structural Integrity

Nuclear Magnetic Resonance (NMR) is the only method capable of definitively confirming the ethyl linker connectivity and the integrity of the silyl group.

Comparative Analysis: 1H NMR vs. 29Si NMR[1][2][4]
Feature1H NMR (Proton) 29Si NMR (Silicon)
Primary Utility Confirming the ethyl linker and aromatic substitution pattern.[1][2][3]Verifying the oxidation state and environment of the Silicon atom.
Sensitivity High.[2][3] Standard for routine QC.Low (requires high concentration or long acquisition times).[1][2]
Critical Insight The

aromatic pattern confirms para-substitution.[2][3]
Distinguishes between intact TMS groups and siloxane degradation products (

).[1][2][3]
Expert Insight: The "Reference Peak" Trap

In standard ¹H NMR, we use Tetramethylsilane (TMS) as the 0.00 ppm reference. Do not use TMS as an internal standard for this molecule. The trimethylsilyl group of TMSEA resonates at approximately -0.02 to +0.05 ppm , leading to severe overlap.[3]

  • Protocol Adjustment: Use residual solvent peaks (e.g.,

    
     at 7.26 ppm) or an external reference standard.
    
Predicted ¹H NMR Data (in )
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Si-CH₃ -0.05 – 0.05Singlet (s)9HCharacteristic silyl methyls.[1][2][3]
Si-CH₂- 0.85 – 0.95Multiplet (m)2H

-protons to silicon (shielded).[1][2][3]
-CH₂-Ar 2.45 – 2.60Multiplet (m)2HBenzylic protons.[1][2][3]
-NH₂ 3.40 – 3.60Broad Singlet2HExchangeable amine protons.[1][2][3]
Ar-H 6.60 – 6.65Doublet (d)2HOrtho to amine (electron-rich).[1][2][3]
Ar-H 6.95 – 7.05Doublet (d)2HMeta to amine.[1][2][3]

Purity & Identity: Mass Spectrometry

The Sensitivity Champion

Mass Spectrometry (MS) confirms molecular weight and purity.[2] However, the choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is critical due to the amine's polarity.[1]

Comparative Analysis: GC-MS vs. LC-MS[1][2][3]
FeatureGC-MS (Electron Impact) LC-MS (Electrospray Ionization)
Suitability Moderate. The amine may cause peak tailing without derivatization.[1][2][3]Excellent. The basic amine protonates easily (

).[1][2]
Fragmentation High. Strong fragmentation driven by the

-silicon effect.[2][3]
Low. Soft ionization preserves the molecular ion.
Recommendation Use for routine purity checks if the column is base-deactivated.[2][3]Use for trace impurity analysis and final product release.[2][3][4]
The Beta-Silicon Fragmentation Mechanism

In Electron Impact (EI) MS, the molecule undergoes a characteristic fragmentation. The silicon atom stabilizes the carbocation formed on the


-carbon (the benzylic position), leading to the loss of the trimethylsilyl radical.

Fragmentation cluster_legend Mechanism: β-Silicon Effect M_Ion Molecular Ion (M+•) m/z ~193 Beta_Cleavage β-Cleavage (Loss of TMS radical) M_Ion->Beta_Cleavage - •SiMe3 Base_Peak Base Peak Ion [Ar-CH2]+ Stabilized m/z ~120 Beta_Cleavage->Base_Peak Stabilization Si stabilizes β-cation Facilitates cleavage

Figure 1: Predicted fragmentation pathway driven by the beta-silicon effect.[1][2][3]

Rapid Screening: FT-IR Spectroscopy

The "Fingerprint" Verification[2][3]

FT-IR is less specific than NMR but faster for checking bulk material identity.[1][2][3]

  • Diagnostic Bands:

    • 3300–3450 cm⁻¹: N-H stretching (Doublet for primary amine).[1][2]

    • 2950 cm⁻¹: C-H stretching (Aliphatic).

    • 1250 cm⁻¹: Si-C stretching (The "Silicon Flag"—very sharp and strong).[1][2][3]

    • 830–860 cm⁻¹: Si-CH₃ rocking vibration.[1][2][3]

Comparative Performance Matrix

This table summarizes which method should be used at different stages of the drug development or synthesis workflow.

MethodSpecificitySensitivityThroughputBest Use Case
1H NMR HighLowLowStructure Validation. Essential for confirming the ethyl linker vs. ethynyl or methyl variants.[1][2][3]
LC-MS (ESI) MediumVery HighHighPurity Analysis. Best for quantifying trace organic impurities lacking silicon.[1][2][3]
GC-MS MediumHighHighVolatile Impurities. Good for checking solvent residuals, but risk of thermal degradation.[3]
FT-IR LowLowVery HighGoods Inward. Rapid ID check upon receipt of material.[1][2][3]

Recommended Experimental Protocol

For a complete characterization (e.g., for a Certificate of Analysis), follow this Self-Validating Hybrid Protocol .

Step 1: Sample Preparation (The "No-TMS" Rule)[1][2][3]
  • Weigh 10 mg of TMSEA.[2][3]

  • Dissolve in 0.7 mL of CDCl₃ (Deuterated Chloroform).

  • Crucial: Ensure the solvent is free of TMS additive.[3] If TMS is present, record its integral and subtract 9H equivalent from the 0 ppm region, or use the residual

    
     peak (7.26 ppm) for calibration.
    
Step 2: LC-MS Purity Run[1][2][3]
  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

    • Why Formic Acid? It ensures the aniline is protonated (

      
      ), improving peak shape and sensitivity in ESI(+).[1][2]
      
Step 3: Data Integration Workflow

Use the following logic to accept or reject the material.

Workflow Start Start Characterization IR_Check FT-IR Screen Check 1250 cm⁻¹ (Si-C) Start->IR_Check NMR_Check 1H NMR (CDCl3) Check δ ~0.9 ppm (Si-CH2) IR_Check->NMR_Check Band Present Fail Reject / Repurify IR_Check->Fail Band Absent MS_Check LC-MS Purity Target >98% NMR_Check->MS_Check Integrals Correct NMR_Check->Fail Impurity Peaks Pass Release Material MS_Check->Pass >98% Area MS_Check->Fail <98% Area

Figure 2: Decision tree for analytical validation of TMSEA.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (General reference for NMR shifts of organosilicon compounds).
  • Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations."[3] Gelest Technical Guides.

  • Babudri, F., et al. "Silylated Anilines: Synthesis and Applications." Journal of Organometallic Chemistry, 2005. (Context on silyl-aniline stability).
  • EPA Method 8270D. "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." US Environmental Protection Agency.[2][3]

  • Lambert, J. B. "The Beta-Silicon Effect."[3] Tetrahedron, 1990, 46(8), 2677-2689.[1] (Foundational theory for the MS fragmentation mechanism described).

Sources

Technical Guide: 4-[2-(Trimethylsilyl)ethyl]aniline vs. Unprotected Anilines in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 4-[2-(Trimethylsilyl)ethyl]aniline over unprotected anilines in synthesis Content Type: Publish Comparison Guide

Executive Summary

In advanced organic synthesis and materials science, the choice of aniline building blocks dictates not only the electronic properties of the final scaffold but also the processability of intermediates. While unprotected anilines (e.g., 4-ethylaniline or simple aniline) are standard, they often suffer from oxidative instability, high volatility, and poor solubility in non-polar matrices.

This compound (TMSEA) represents a strategic "masked" alternative. By incorporating a bulky, lipophilic 2-(trimethylsilyl)ethyl group at the para-position, this reagent offers superior solubility profiles, enhanced oxidative stability, and unique "solid-state" properties (prevention of


-aggregation) crucial for optoelectronics and complex drug discovery, without the reactivity liabilities of its alkyne analog (4-[(trimethylsilyl)ethynyl]aniline).

Part 1: Critical Performance Analysis

Solubility and Lipophilicity (The "Silicon Effect")

The primary advantage of TMSEA over unprotected anilines is the dramatic increase in lipophilicity conferred by the trimethylsilyl (TMS) group.

  • Unprotected Anilines: Often require polar solvents (MeOH, DMF, DMSO) for dissolution, which complicates moisture-sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).

  • TMSEA: The ethyl-TMS tail acts as a "greasy" handle, rendering the molecule highly soluble in non-polar organic solvents (Hexanes, Toluene, DCM). This allows reactions to proceed in anhydrous, non-polar media where catalyst stability is often higher.

Table 1: Comparative Physicochemical Profile

FeatureUnprotected Aniline (4-Ethylaniline)TMSEA (this compound)Synthetic Advantage
LogP (Lipophilicity) ~2.7> 4.5 (Estimated)Superior solubility in non-polar solvents; easier extraction.
Volatility High (Flash pt: ~85°C)Low (High MW)Reduced loss of material during concentration/drying; safer handling.
Chromatography Streaks on Silica (Polar)Clean Elution The TMS group reduces interaction with silanols, improving Rf separation.
Oxidative Stability Prone to rapid oxidation (browning)Enhanced Steric bulk of the para-substituent retards oxidative degradation.
Prevention of -Stacking Aggregation (Materials Science)

In the synthesis of conjugated polymers or fluorescent dyes (OLED precursors), unprotected anilines often lead to products that "quench" due to strong intermolecular


-

stacking.
  • Mechanism: The bulky trimethylsilyl group in TMSEA acts as a "spacer," sterically disrupting planar stacking in the solid state.

  • Outcome: This preserves the quantum efficiency of fluorescent materials and improves the film-forming properties of conductive polymers.

Orthogonal Reactivity (vs. Ethynyl Analog)

Researchers often confuse TMSEA with 4-[(trimethylsilyl)ethynyl]aniline (the alkyne version).

  • The Alkyne Risk: The ethynyl group is reactive toward Pd/Cu catalysts (Sonogashira conditions) and susceptible to hydration or reduction.

  • The Ethyl Advantage: The ethyl linker in TMSEA is chemically inert to standard cross-coupling conditions, reducing, and oxidizing environments. It survives multi-step synthesis where the alkyne would degrade.

Part 2: Experimental Protocols & Workflows

Protocol A: Buchwald-Hartwig Amination in Non-Polar Media

This protocol demonstrates the solubility advantage of TMSEA, allowing the use of Toluene rather than DMF.

Materials:

  • Aryl Bromide (1.0 equiv)

  • TMSEA (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu. Purge with Argon.

  • Solubilization: Dissolve the Aryl Bromide and TMSEA in anhydrous Toluene (0.2 M). Note: An equivalent unprotected aniline would likely require mild heating or a co-solvent like THF/DMF to fully dissolve, risking catalyst poisoning.

  • Reaction: Inject the solution into the flask. Heat to 80°C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. The lipophilic TMS tag allows the product to be purified via Flash Column Chromatography using a Hexane/EtOAc gradient (typically eluting much earlier than non-silylated analogs).

Protocol B: "Traceless" Purification Strategy

The TMS group provides a distinct NMR handle (singlet at ~0.0 ppm) and mass spectral signature, simplifying the tracking of the aniline moiety through complex pathways.

Detection:

  • 1H NMR: Monitor the disappearance of the Ar-NH₂ protons and the persistence of the TMS singlet (

    
     ~0.05 ppm) and the ethyl multiplets (
    
    
    
    ~0.9 and 2.5 ppm).
  • TLC: The product will have a significantly higher Rf value compared to impurities lacking the TMS group.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Solubility-Assisted Synthesis" workflow, contrasting the pathway of TMSEA against a standard aniline.

TMSEA_Workflow cluster_0 Reagent Selection cluster_1 Reaction Conditions cluster_2 Purification & Outcome Aniline Unprotected Aniline (Polar, Volatile) Polar_Solvent Requires DMF/DMSO (High Boiling Pt) Aniline->Polar_Solvent Low Solubility TMSEA TMSEA (Lipophilic, Bulky) NonPolar_Solvent Soluble in Toluene/Hexane (Low Boiling Pt) TMSEA->NonPolar_Solvent High Solubility Difficult_Workup Aqueous Wash Issues (Emulsions) Polar_Solvent->Difficult_Workup DMF Removal Hard Easy_Workup Flash Chromatography (Clean Separation) NonPolar_Solvent->Easy_Workup Evaporation Easy Aggregated Aggregated Solid (Quenched Fluorescence) Difficult_Workup->Aggregated Pi-Stacking Dispersed Amorphous/Crystalline (High Efficiency) Easy_Workup->Dispersed Steric Bulk (TMS)

Figure 1: Comparative workflow demonstrating the process efficiency gains (solubility, workup, and material morphology) when using TMSEA.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Tost, M., & Kazmaier, U. (2025).[1] Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. ResearchGate. (Cited for context on TMSE group stability and fluoride lability in ester contexts). Available at: [Link]

Sources

A comparative study of different protecting groups for the aniline moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of the aniline moiety is a critical checkpoint in medicinal chemistry and total synthesis. Unlike aliphatic amines, anilines possess a nitrogen atom whose lone pair is delocalized into the aromatic


-system, rendering it less nucleophilic yet highly susceptible to oxidation and electrophilic attack at the ortho/para positions.

This guide objectively compares the three dominant classes of aniline protecting groups—Carbamates , Amides , and Sulfonamides —focusing on their electronic modulation of the aromatic ring, orthogonality, and deprotection efficiency.

Mechanistic & Strategic Overview

The selection of an aniline protecting group (PG) is rarely just about masking the nitrogen; it is often about tuning the electronic properties of the aromatic ring.

  • Nucleophilicity Reduction: Unprotected anilines are potent nucleophiles. Protecting groups like Trifluoroacetyl (TFA) significantly reduce this nucleophilicity, preventing side reactions during alkylations elsewhere in the molecule.

  • Electronic Deactivation: Groups like Acetyl (Ac) and Tosyl (Ts) are electron-withdrawing groups (EWG) by induction and resonance (to varying degrees). This deactivates the ring toward Electrophilic Aromatic Substitution (EAS), preventing over-reaction (e.g., poly-halogenation).

  • Orthogonality: In complex heterocycles, the ability to remove an aniline PG in the presence of an aliphatic amine PG (e.g., removing N-Fmoc aniline in the presence of N-Boc piperidine) is paramount.

Decision Logic for PG Selection

AnilinePGSelection Start Start: Aniline Substrate Cond1 Is the aromatic ring sensitive to oxidation? Start->Cond1 Cond2 Do you need to perform Electrophilic Substitution (EAS)? Cond1->Cond2 No Res1 Use Carbamates (Boc/Cbz) (Prevents oxidation, weak deactivation) Cond1->Res1 Yes Cond3 Is the molecule Acid Sensitive? Cond2->Cond3 No Res2 Use Amides (Ac/TFA) (Strong deactivation, directs Ortho/Para) Cond2->Res2 Yes Res3 Use Fmoc or Alloc (Base/Pd cleavable) Cond3->Res3 Yes Res4 Use Boc (Acid cleavable) Cond3->Res4 No

Figure 1: Decision tree for selecting aniline protecting groups based on substrate sensitivity and downstream chemistry.

Comparative Performance Matrix

The following data aggregates performance metrics from standard medicinal chemistry workflows.

Table 1: Stability and Electronic Profile
Protecting Group ClassSpecific PGInstallation Yield (Avg)Electronic Effect on RingStability: AcidStability: BaseStability: Red/Ox
Carbamate Boc (tert-Butyloxycarbonyl)85-95%Weakly DeactivatingLabile (TFA/HCl)StableStable (Ox) / Stable (Red)
Carbamate Cbz (Benzyloxycarbonyl)80-90%Weakly DeactivatingStableStableLabile (H₂/Pd)
Carbamate Fmoc (Fluorenylmethoxycarbonyl)75-85%Weakly DeactivatingStableLabile (Piperidine)Stable
Amide Ac (Acetyl)>95%Mod. Deactivating StableStable (requires heat)Stable
Amide TFA (Trifluoroacetyl)>90%Strongly Deactivating StableLabile (Mild Base)Stable
Sulfonamide Ts (Tosyl)>90%Strongly DeactivatingStableStableLabile (Na/Napth)
Sulfonamide Ns (Nosyl)85-95%Strongly DeactivatingStableStableLabile (Thiol/Base)
Table 2: Deprotection Efficiency & Conditions
GroupReagentConditionsTypical YieldOrthogonality Note
Boc TFA or HClDCM or Dioxane, RT, 1-4h90-99%Orthogonal to Cbz, Fmoc, Ac.
Fmoc 20% PiperidineDMF, RT, 30 min85-95%Orthogonal to Boc, Cbz. Warning: Anilines are poor leaving groups; reaction is slower than aliphatic amines.
Ac 6N HCl or NaOHReflux, 6-12h70-90%Not Orthogonal. Harsh conditions often hydrolyze esters/nitriles.
TFA K₂CO₃ or NaBH₄MeOH/H₂O, RT, 1-2h90-98%Highly Orthogonal. Cleaves much faster than Acetyl due to CF₃ induction.
Ns PhSH, K₂CO₃DMF, RT, 2h85-95%Fukuyama deprotection. Excellent for secondary anilines.

Deep Dive: Critical Protocols

Protocol A: The "Gold Standard" Boc Protection

Use Case: General protection for subsequent Pd-catalyzed coupling or basic workups.

Mechanism: Anilines are weak nucleophiles.[1] Unlike aliphatic amines, they often require a catalyst (DMAP) or heating when reacting with Boc anhydride (


).

BocMechanism Step1 DMAP Activation of Boc2O Step2 Aniline Attack on Activated Carbonyl Step1->Step2 Nucleophilic Attack Step3 Elimination of DMAP & CO2 Step2->Step3 Tetrahedral Intermediate Product N-Boc Aniline Step3->Product

Figure 2: DMAP-catalyzed activation of Boc-anhydride facilitates attack by the weakly nucleophilic aniline.

Experimental Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv).

  • Solvent: Dissolve in anhydrous THF or DCM (0.2 M concentration).

  • Reagents: Add

    
     (1.1 to 1.5 equiv) followed by 
    
    
    
    (2.0 equiv).
  • Catalyst: Add DMAP (0.1 equiv). Note: Without DMAP, reaction times for electron-deficient anilines may extend to 24h+.

  • Reaction: Stir at reflux (THF) or 40°C (DCM) for 4–16 hours. Monitor by TLC (ninhydrin stain is ineffective for Boc-anilines; use UV).

  • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove DMAP/Et3N), sat.

    
    , and brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: The "Electronic Tuner" Trifluoroacetyl (TFA) Protection

Use Case: Deactivating the ring for Friedel-Crafts reactions or preventing oxidation.

Why TFA over Acetyl? The trifluoroacetyl group is significantly more labile to mild base than the acetyl group. You can remove a TFA group with


 in methanol at room temperature, whereas an Acetyl group often requires refluxing in strong acid/base, which can degrade sensitive drug scaffolds.

Experimental Procedure:

  • Setup: Dissolve aniline (1.0 equiv) in DCM (0.2 M) at 0°C.

  • Base: Add Pyridine (1.5 equiv).

  • Addition: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv). Caution: Exothermic.[3]

  • Reaction: Warm to RT and stir for 1-2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then sat.

    
    .
    
  • Deprotection (Validation): To remove, treat the crude material with

    
     (2.0 equiv) in MeOH/H2O (10:1) at RT for 2 hours.
    

Expert Insights & Troubleshooting

  • The "Fmoc Problem" with Anilines: While Fmoc is standard for aliphatic amines,

    
    -Fmoc anilines are prone to premature cleavage due to the acidity of the 
    
    
    
    proton (
    
    
    for sulfonamides/anilides). In the presence of DBU or other strong organic bases used in subsequent steps, the Fmoc group can eliminate slowly. Recommendation: Avoid Fmoc if you plan to use strong non-nucleophilic bases later; use Cbz or Alloc instead.
  • Over-alkylation of Sulfonamides: When using Nosyl (Ns) protection to synthesize secondary anilines (

    
    ), the increased acidity of the sulfonamide 
    
    
    
    allows for mild alkylation conditions (Mitsunobu or
    
    
    ). This is a superior route to mono-alkylated anilines compared to direct alkylation, which suffers from poly-alkylation.
  • Scavengers in Boc Deprotection: When deprotecting electron-rich Boc-anilines (e.g., methoxy-aniline) with TFA, the generated tert-butyl cation can attack the aromatic ring (Friedel-Crafts alkylation), leading to tert-butylated impurities. Solution: Always add a scavenger like triethylsilane (TES) or 1,3-dimethoxybenzene (5% v/v) to the TFA cocktail.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Knölker, H. J., et al. (1995). Palladium-catalyzed synthesis of N-Boc anilines. Chem. Eur. J., 1, 685.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Kelly, T. A., & McNeil, D. W. (1994). A Simple Protocol for the Cleavage of Trifluoroacetamides. Tetrahedron Letters, 35(48), 9003-9006.

  • Stafford, J. A., et al. (1998). The use of N-Boc-anilines in the synthesis of pharmaceuticals. Journal of Organic Chemistry, 63, 10040.

Sources

A Mechanistic Guide to the Synthetic Utility of 4-[2-(Trimethylsilyl)ethyl]aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide presents a mechanistic investigation into the reactions involving 4-[2-(trimethylsilyl)ethyl]aniline. Direct experimental literature on this specific substituted aniline is limited; therefore, this document provides a predictive yet robust analysis of its chemical behavior. By dissecting the roles of its constituent functional groups—the primary aromatic amine, the ethyl spacer, and the terminal trimethylsilyl (TMS) moiety—we can infer its reactivity. This analysis is grounded in well-established principles and supported by comparative data from analogous, extensively studied aniline derivatives.

The core utility of the 2-(trimethylsilyl)ethyl group lies in its function as a stable, yet selectively cleavable, protecting group. This guide will explore its performance in key aniline reactions, compare its function to alternative synthetic strategies, and provide detailed protocols to serve as a validated starting point for experimental design.

Section 1: The 2-(Trimethylsilyl)ethyl Group as a Modulator of Reactivity

The defining feature of this compound is the silylethyl substituent. Unlike a simple alkyl group, this moiety serves as a synthetic handle, primarily functioning as a masked or protected version of the corresponding 4-ethylaniline. Its stability and unique deprotection mechanism offer significant advantages in multi-step synthesis.

The 2-(trimethylsilyl)ethyl group belongs to a class of silicon-based protecting groups that are exceptionally stable to a wide range of conditions, including acidic and basic hydrolysis, and many nucleophiles.[1] This stability is crucial when performing chemical transformations on other parts of the molecule. However, its most valuable feature is its selective removal under mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2]

Mechanism of Fluoride-Mediated Deprotection

The cleavage of the C-Si bond is initiated by the high affinity of fluoride for silicon. The fluoride ion attacks the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate.[3] This intermediate is unstable and fragments via an E2-like elimination pathway, releasing the deprotected aniline, ethylene gas, and a stable fluorotrimethylsilane byproduct. This process is essentially irreversible due to the formation of the volatile ethylene.

dot

EAS_Mechanism General Mechanism for Electrophilic Aromatic Substitution Aniline 4-[2-(TMS)ethyl]aniline SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Aniline->SigmaComplex Attack on E⁺ (Rate-determining step) Electrophile Electrophile (E⁺) Product Ortho-substituted Product SigmaComplex->Product Deprotonation (Restores aromaticity) Base Base

Caption: General pathway for electrophilic aromatic substitution.

Diazotization and the Sandmeyer Reaction

Primary aromatic amines readily react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. T[4]his process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas). The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups via the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. T[5][6][7]his reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

[8]This pathway allows for the introduction of halides (-Cl, -Br), cyano (-CN), and other groups that are difficult to install directly onto the aromatic ring.

Section 3: Comparative Analysis with Alternative Reagents

The choice of starting material is critical in synthesis. Here, we compare the predicted performance of this compound with common alternatives.

ReagentKey FeatureAdvantagesDisadvantages
4-[2-(TMS)ethyl]aniline Silyl-protected 4-ethylaniline- Orthogonal deprotection with fluoride1]r>- High stability to acid/base1]r>- Allows for late-stage unmasking of the ethyl group- Additional protection/deprotection steps required- Higher molecular weight
4-Ethylaniline Unprotected aniline- Direct use without deprotection- Atom economical- Amino group may interfere with desired reactions on other parts of the molecule- Lacks a versatile deprotection handle
Aniline with Boc Group Acid-labile protection- Well-established protocols- Mild deprotection with acid (e.g., TFA)[9] - Not stable to strong acidic conditions needed for other transformations
Aniline with Cbz Group Hydrogenolysis-labile protection- Stable to acidic and basic conditions10]r>- Orthogonal to acid/base labile groups- Incompatible with reducible groups (alkenes, alkynes, nitro groups)- Requires hydrogenation catalyst (e.g., Pd/C)

Section 4: Experimental Protocols

The following protocols are adapted from established procedures for structurally similar anilines and serve as a validated starting point for investigating this compound.

Protocol 1: Diazotization and Sandmeyer Bromination

This protocol describes the conversion of the primary amine to a bromide via a diazonium salt intermediate.

Materials:

  • This compound

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 10 mmol of this compound in 30 mL of 48% HBr.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, dissolve 1.1 equivalents of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. [11] * After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve 1.2 equivalents of CuBr in 20 mL of 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed. [6] * Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture and extract three times with diethyl ether.

    • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

dot

Experimental_Workflow Workflow for Diazotization and Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification D1 Dissolve Aniline in HBr D2 Cool to 0-5 °C D1->D2 D3 Add NaNO₂ solution dropwise D2->D3 D4 Stir for 30 min D3->D4 S2 Add diazonium salt solution D4->S2 Use Immediately S1 Prepare CuBr solution S1->S2 S3 Warm to RT, then heat to 60 °C S2->S3 W1 Extract with Ether S3->W1 W2 Wash (H₂O, NaHCO₃, Brine) W1->W2 W3 Dry and Concentrate W2->W3 W4 Column Chromatography W3->W4

Caption: Experimental workflow for the two-step synthesis.

Protocol 2: Fluoride-Mediated Deprotection

This protocol details the removal of the 2-(trimethylsilyl)ethyl group to yield 4-ethylaniline.

Materials:

  • N-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 5 mmol of the silyl-protected aniline in 25 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.5 equivalents of TBAF (1.0 M solution in THF) to the solution at room temperature.

[2]2. Reaction Monitoring:

  • Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

[2]3. Workup and Purification:

  • Once the reaction is complete, quench by adding saturated ammonium chloride solution.
  • Extract the mixture three times with ethyl acetate.
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Filter the solution and concentrate the solvent under reduced pressure.
  • Purify the resulting crude 4-ethylaniline derivative by silica gel column chromatography or distillation.

Conclusion

While direct mechanistic studies on this compound are not prevalent, its synthetic behavior can be confidently predicted. Its primary utility is as a stable, protected precursor to 4-ethylaniline derivatives. The 2-(trimethylsilyl)ethyl group offers robust protection throughout various synthetic steps and can be selectively removed under mild, fluoride-mediated conditions that are orthogonal to many other protecting groups. This makes it a valuable building block for complex, multi-step syntheses where precise control over reactive sites is paramount, particularly in the fields of pharmaceutical and materials science discovery. The provided mechanistic insights and experimental protocols offer a solid foundation for the strategic application of this versatile reagent.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • GeeksforGeeks. (2023). Sandmeyer Reaction. GeeksforGeeks. [Link]

  • Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications. Chemistry Notes. [Link]

  • J&K Scientific LLC. (2023). Sandmeyer Reaction. J&K Scientific LLC. [Link]

  • Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 1533-1541. [Link]

  • Adda247. (2023). Sandmeyer Reaction Mechanism. Adda247. [Link]

  • Mondal, S., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(12), 7949-7961. [Link]

  • TSI Journals. (2016). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Chemistry Stack Exchange. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Wikidot. [Link]

  • Sacher, J. R., & Weinreb, S. M. (2006). Recent applications of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group in methodology and total synthesis. Organic Syntheses, 84, 263. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023). 4.8: Electrophilic aromatic substitution reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). o-TOLIDINE. Organic Syntheses. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Brands, K. M., et al. (2003). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Journal of Peptide Science, 9(9), 568-574. [Link]

  • University of California, Irvine. (n.d.). Chem 6352 - Protecting Groups. UCI. [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nikpour, F., & Sarrafi, Y. (2013). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry, 10(1), 1-5. [Link]

  • ResearchGate. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • ten Cate, J. M. (1999). Current concepts on the theories of the mechanism of action of fluoride. Acta Odontologica Scandinavica, 57(6), 325-329. [Link]

  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. Chemistry Letters, 12(8), 1211-1214. [Link]

  • Capperucci, A., et al. (2013). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. Journal of Sulfur Chemistry, 34(6), 606-616. [Link]

  • PubMed. (2018). Role of fluoride induced histone trimethylation in development of skeletal fluorosis. PubMed. [Link]

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Case studies demonstrating the successful application of 4-[2-(Trimethylsilyl)ethyl]aniline in complex molecule synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 15, 2026 – In the ever-evolving landscape of complex molecule synthesis, the strategic use of protecting groups and functionalized building blocks is paramount. This guide provides a comparative analysis of 4-[2-(Trimethylsilyl)ethyl]aniline, a reagent with theoretical potential in multi-step synthetic campaigns. However, an extensive review of the current scientific literature reveals a notable scarcity of documented applications, prompting a discussion on its prospective utility versus established alternatives.

Introduction: The Promise of Silyl-Functionalized Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The inherent reactivity of the amino group often necessitates protection during synthetic sequences to achieve the desired chemo- and regioselectivity.[2] Silyl-based protecting groups are a cornerstone of modern organic synthesis, valued for their tunable stability and mild removal conditions.[3]

The structure of this compound suggests its potential utility in several key areas:

  • Masked Aniline: The 2-(trimethylsilyl)ethyl group can act as a protecting group for the aniline nitrogen, allowing for reactions at other sites of a molecule.

  • Directed Metalation: The silyl group could potentially influence the regioselectivity of ortho-lithiation reactions, providing a pathway to specifically functionalized aniline derivatives.

  • Fluoride-Mediated Deprotection: The key feature of the 2-(trimethylsilyl)ethyl group is its susceptibility to cleavage by fluoride ions, offering a mild and orthogonal deprotection strategy.

Despite these promising attributes, concrete case studies demonstrating the successful application of this compound in the synthesis of complex molecules are conspicuously absent from the current body of scientific literature. This guide, therefore, will draw comparisons with more established reagents and methodologies to provide a forward-looking perspective on where this particular building block might find its niche.

Comparative Analysis with Established Reagents

The lack of specific examples for this compound necessitates a comparison with more commonly employed strategies for aniline protection and functionalization.

Reagent/MethodAdvantagesDisadvantagesRelevant Applications
Boc-Aniline Robust, stable to a wide range of conditions, easily removed with acid.Acidic deprotection may not be compatible with acid-labile functional groups.Peptide synthesis, multi-step synthesis of heterocyclic compounds.
Cbz-Aniline Stable to acidic and basic conditions, removed by hydrogenolysis.Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes).Synthesis of complex natural products and pharmaceuticals.
Acyl-Anilines Simple to introduce, moderately stable.Can be difficult to remove under mild conditions.Widely used in industrial processes for the synthesis of dyes and pharmaceuticals.
Directed ortho-Metalation (DoM) using other directing groups (e.g., amides, carbamates) Well-established and predictable regioselectivity.Often requires strongly basic conditions (e.g., organolithium reagents) at low temperatures.Synthesis of highly substituted aromatic compounds.
4-((Trimethylsilyl)ethynyl)aniline Versatile building block for cross-coupling reactions and click chemistry.[4][5]The ethynyl linker introduces rigidity and different electronic properties compared to the ethyl linker.Synthesis of organic electronic materials and functionalized polymers.[4]
This compound (Hypothetical) Potential for mild, fluoride-mediated deprotection, offering orthogonality to other protecting groups.Lack of documented applications and proven efficacy in complex syntheses.Hypothetically useful in syntheses where acid- and hydrogenolysis-labile groups are present.

Table 1: Comparison of Aniline Protection and Functionalization Strategies

Hypothetical Application Workflow and Experimental Considerations

While concrete examples are unavailable, we can propose a hypothetical workflow for the application of this compound in a multi-step synthesis. This serves as a conceptual framework for researchers interested in exploring its potential.

Workflow: Synthesis of a Substituted Heterocycle

Caption: Hypothetical synthetic workflow using this compound.

Experimental Protocol: N-Acylation of this compound (Hypothetical)

Objective: To protect the amino group of this compound to enable subsequent functionalization of the aromatic ring.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetyl-4-[2-(trimethylsilyl)ethyl]aniline.

Expected Outcome: The N-acylated product would serve as a substrate for subsequent reactions, such as directed ortho-metalation, where the directing effect of the N-acyl group in concert with the silyl moiety could be investigated.

Future Outlook and Research Opportunities

The absence of published data on the application of this compound in complex molecule synthesis presents a clear research opportunity. Key questions to be addressed include:

  • Efficiency of Protection and Deprotection: How do the yields and reaction conditions for the protection and deprotection of this compound compare to established methods?

  • Orthogonality: Can the 2-(trimethylsilyl)ethyl group be selectively removed in the presence of other common protecting groups?

  • Directing Group Ability: Does the silyl group exert a significant and predictable directing effect in electrophilic aromatic substitution or ortho-metalation reactions?

  • Application in Total Synthesis: Can this reagent be successfully employed in the total synthesis of a natural product or a medicinally relevant molecule to demonstrate its practical utility?

Systematic studies designed to answer these questions would be invaluable in determining whether this compound can transition from a reagent of theoretical interest to a valuable tool in the synthetic chemist's arsenal.

Conclusion

While this compound presents an intriguing structural motif with potential applications in modern organic synthesis, its practical utility remains undemonstrated in the peer-reviewed literature. This comparative guide highlights the current void in experimental data and encourages the scientific community to explore the synthetic potential of this and related silyl-functionalized building blocks. Future research will be crucial in defining its role and determining if it can offer tangible advantages over the well-established and widely utilized methods for aniline protection and functionalization.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research.
  • MDPI. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry.
  • Organic Synthesis. Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Beilstein Journals. (2023). Design and synthesis of bioactive molecules.
  • Snieckus, V. (1990). Directed ortho metalation. Transition-metal-catalyzed cross-coupling reactions.
  • University of Missouri-St. Louis. Directed (ortho)
  • ResearchGate. Selected natural products (first row) and synthetic bioactive molecules...
  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles.
  • Semantic Scholar. (2008). Synthesis of N-and C-trimethylsilyl-substituded anililes.
  • eCommons. (2005). Synthesis and desilylation reactions of some N-2-(trimethylsilyl)
  • National Center for Biotechnology Information. (2025).
  • ResearchGate. Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
  • Journal of Organic and Pharmaceutical Chemistry. (2018).
  • Semantic Scholar. (1992). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles.
  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ResearchGate.
  • Wikipedia. 4-Aminophenol.
  • ResearchGate. 2-Substituted 4-(Trifluoromethyl)
  • Google Patents. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • National Center for Biotechnology Information. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Mol-Instincts. 2,4-Difluoro-6-((triMethylsilyl)ethynyl)aniline | CAS No.684250-21-3 Synthetic Routes.
  • Amerigo Scientific. 4-[(Trimethylsilyl)ethynyl]aniline (96%). [Link]

  • National Center for Biotechnology Information. (2017).
  • ResearchGate. New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines.

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Safety Operating Guide

Personal protective equipment for handling 4-[2-(Trimethylsilyl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-[2-(Trimethylsilyl)ethyl]aniline Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Lipophilic Hazard

Stop and Read: Handling this compound requires precautions beyond standard organic synthesis protocols.

While this compound shares the core toxicity profile of anilines (methemoglobinemia, sensitization, potential carcinogenicity), the presence of the 2-(trimethylsilyl)ethyl group significantly alters its physicochemical properties. This lipophilic moiety acts as a "Trojan Horse," potentially accelerating dermal absorption and permeation through standard glove materials (like thin nitrile) faster than unsubstituted aniline.

Core Directive: Treat this compound as a Class 6.1 Toxic substance with enhanced skin permeability. Your primary safety objective is preventing dermal contact and inhalation of aerosols.[1]

Risk Assessment & Hazard Profile
Hazard CategoryCritical EffectMechanism of Action
Acute Systemic Toxicity Methemoglobinemia Oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport. Symptoms (cyanosis/blue lips) may be delayed 2-4 hours.
Dermal Absorption Rapid Permeation The lipophilic TMS-ethyl tail facilitates transport across the stratum corneum and through standard rubber gloves.
Chronic Toxicity Carcinogenicity Anilines are suspected mutagens/carcinogens.[2] Chronic low-level exposure must be eliminated.
Physical Hazard Static Discharge Silyl-protected compounds can be static-prone during weighing, increasing dispersion risk.
The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. Use the following multi-layered protection strategy.

A. Hand Protection (Critical Control Point)

Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact.

Glove TypeRoleRecommendationJustification
Silver Shield / Laminate (EVOH) Primary Barrier MANDATORY for synthesis/scale-up.Broadest chemical resistance; prevents permeation of aromatics/anilines for >4 hours.
Viton / Butyl Rubber Alternative Acceptable for heavy handling.Excellent resistance to aromatics but expensive and reduces dexterity.
Double Nitrile (Disposable) Splash Only Analytical use only (mg quantities).Protocol: Change outer glove immediately (<2 mins) upon any splash. Anilines permeate nitrile in 5–10 mins.
B. Respiratory & Body Protection
  • Respiratory: Work must be performed in a certified chemical fume hood .

    • Emergency/Spill: Use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.

  • Body:

    • Lab Coat: 100% Cotton (fire resistant) is standard, but for scale-up (>5g), wear a Tyvek® (polyethylene) apron or sleeve covers to prevent absorption into clothing.

    • Footwear: Closed-toe, leather/impervious uppers. No mesh sneakers.

  • Eye: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid splash wicking around lenses.

Operational Protocol: The Closed-Loop Workflow
Step 1: Preparation & Weighing
  • Control: Eliminate static. Use an antistatic gun or ionizer if weighing solid powder.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary container (tared vial with cap) to transport the solid. Never transport open spatulas.

Step 2: Transfer & Reaction
  • Liquid Handling: Avoid pouring. Use cannula transfer or gas-tight syringes for adding the aniline to reaction vessels. This prevents aerosol generation.[1][3][4][5]

  • Solvent Choice: If diluting, avoid DMSO or DMF if possible, as these solvents further enhance skin absorption of the aniline.

Step 3: Decontamination & Doffing (The "Red Zone") [4]
  • Acid Wash: Before disposing of glassware, rinse with 10% HCl . This protonates the aniline to its anilinium salt, rendering it water-soluble, non-volatile, and significantly reducing vapor pressure.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.

Decision Logic: Safe Handling Workflow

The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the scale of operation.

AnilineSafety Start Risk Assessment: This compound ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale Analytical / Small Scale (< 100 mg) ScaleCheck->SmallScale Low Vol LargeScale Synthesis / Prep Scale (> 100 mg) ScaleCheck->LargeScale High Vol PPE_Small PPE: Double Nitrile Gloves (Change every 15 mins) + Fume Hood SmallScale->PPE_Small PPE_Large PPE: Silver Shield (Laminate) Liner + Nitrile Outer + Tyvek Sleeves LargeScale->PPE_Large Handling Handling Protocol: Avoid Open Pouring Use Syringe/Cannula PPE_Small->Handling PPE_Large->Handling Spill Did a Spill/Splash Occur? Handling->Spill Decon IMMEDIATE ACTION: 1. Remove Outer Glove 2. Wash Laminate Inner 3. Replace Outer Spill->Decon Yes Disposal Disposal: Acidify (10% HCl) -> Segregated Organic Waste Spill->Disposal No Decon->Disposal

Caption: Operational logic flow for scaling PPE based on exposure risk. Note the critical divergence for synthesis-scale handling.

Emergency Response & Disposal
Signs of Exposure (Methemoglobinemia)
  • Immediate: Skin/Eye irritation.[1][2][4][6][7]

  • Delayed (1-4 hrs): Headache, dizziness, nausea, cyanosis (blue lips/fingernails/earlobes).

  • Action: If cyanosis appears, administer oxygen immediately and transport to ER. Mention "Aniline Exposure" to medical staff (Antidote: Methylene Blue, if prescribed).

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Full-face respirator (P100/OV), Silver Shield gloves, Tyvek suit.

  • Absorb: Use sand or vermiculite. Do not use combustible materials (sawdust).

  • Neutralize: Treat the spill area with dilute HCl to form the salt, then clean with soap and water.

Waste Disposal
  • Segregation: Do not mix with oxidizers (fire risk).[6]

  • Labeling: Clearly tag as "Toxic: Aniline Derivative."

  • Container: Dispose of in the Halogenated/Toxic Organic waste stream (due to the silyl group and toxicity profile).

References
  • PubChem. (n.d.). 4-((Trimethylsilyl)ethynyl)aniline Compound Summary. National Library of Medicine.[8] Retrieved from [Link] (Analogous structure for hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[9] Occupational Chemical Database: Aniline. United States Department of Labor. Retrieved from [Link]

  • Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective gloves: A case for workplace evaluation of permeation. Applied Occupational and Environmental Hygiene.
  • ECHA (European Chemicals Agency). (n.d.). Aniline - Substance Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.